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Foundational

An In-depth Technical Guide to N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide: Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide, a likely novel sulfonamide with potential applications in medicinal chemistry and materials science. This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide, a likely novel sulfonamide with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, a proposed synthetic pathway, and key characterization parameters.

Introduction: The Rationale for Furan-Containing Sulfonamides

The incorporation of a furan moiety into pharmacologically active molecules is a well-established strategy in drug discovery. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, can act as a bioisostere for other aromatic systems, such as a phenyl ring, while offering distinct electronic and steric properties. This can lead to improved metabolic stability, enhanced receptor binding, and favorable bioavailability.[1] Furan derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2]

Sulfonamides constitute a critical class of compounds in medicinal chemistry, famously including the sulfa drugs, the first broadly effective antibacterials. The sulfonamide functional group is a key structural feature in a variety of therapeutic agents. The combination of a furan ring and a sulfonamide group in a single molecule, therefore, presents an intriguing avenue for the development of new chemical entities with unique biological profiles.

This guide focuses on the specific, and likely novel, compound N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide, providing a foundational understanding for its synthesis and further investigation.

Chemical Structure and Molecular Properties

The chemical name N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide describes a molecule in which the nitrogen atom of furfurylamine is bonded to the sulfur atom of a phenylmethanesulfonyl group.

Systematic Name: N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide

Molecular Formula: C₁₂H₁₃NO₃S

Molecular Weight: 251.30 g/mol

Chemical Structure:

Caption: Chemical structure of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide.

Quantitative Data Summary
ParameterValueReference
Molecular Formula C₁₂H₁₃NO₃SCalculated
Molecular Weight 251.30 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water (Predicted).N/A

Proposed Synthetic Pathway

The synthesis of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide can be achieved through a nucleophilic substitution reaction between furfurylamine and phenylmethanesulfonyl chloride. This is a standard and well-established method for the formation of sulfonamides.

Reaction Scheme

G cluster_0 Reactants cluster_1 Product r1 Furfurylamine p1 N-(furan-2-ylmethyl)-1- phenylmethanesulfonamide r1->p1 + r2 Phenylmethanesulfonyl Chloride r2->p1

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from general procedures for sulfonamide synthesis.[2]

Materials:

  • Furfurylamine

  • Phenylmethanesulfonyl chloride

  • Triethylamine or Pyridine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve furfurylamine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an appropriate solvent like dichloromethane.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of phenylmethanesulfonyl chloride (1.1 equivalents) in the same solvent dropwise over a period of 15-30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices
  • Inert Atmosphere: Prevents side reactions with atmospheric moisture, especially important as sulfonyl chlorides can be moisture-sensitive.

  • Use of a Base: Triethylamine or pyridine is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion.

  • Controlled Addition at 0 °C: The reaction is often exothermic. Slow, dropwise addition at a low temperature helps to control the reaction rate and minimize the formation of byproducts.

  • Aqueous Work-up: The series of washes with acidic, basic, and neutral solutions is crucial for removing unreacted starting materials, the base, and any water-soluble byproducts.

Characterization and Validation

The successful synthesis and purity of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling patterns for the protons and carbons in the furan ring, the phenyl group, the methylene bridge, and the sulfonamide moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond of the sulfonamide, the S=O stretches (typically two strong bands), and the C-O-C stretch of the furan ring.

  • Melting Point Analysis: A sharp melting point range for the purified solid product is a good indicator of its purity.

Potential Applications and Future Research Directions

While the specific applications of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide are yet to be explored, its structural motifs suggest several areas of potential interest for researchers.

  • Medicinal Chemistry: Given the known biological activities of both furan derivatives and sulfonamides, this compound could be screened for a variety of therapeutic applications, including as an antimicrobial, anti-inflammatory, or anticancer agent. The phenyl group also offers a site for further functionalization to explore structure-activity relationships.

  • Materials Science: The aromatic and heterocyclic nature of the molecule could make it a candidate for incorporation into polymers or other materials where specific electronic or thermal properties are desired.

Future research should focus on the biological evaluation of this compound, as well as the synthesis of a library of related derivatives to systematically explore the impact of structural modifications on its activity.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential applications of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently approach the preparation and investigation of this novel compound, paving the way for new discoveries in the fields of medicinal chemistry and materials science.

References

  • PubChem. Furan. National Center for Biotechnology Information. [Link]

  • PubChem. Sulfonamide. National Center for Biotechnology Information. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]

  • Furan: A Promising Scaffold for Biological Activity. [Link]

Sources

Exploratory

A Strategic In Vitro Workflow for Deconvoluting the Mechanism of Action of Novel Chemical Entities: A Case Study of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide

An in-depth technical guide or whitepaper on the core mechanism of action of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide in vitro. Introduction N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide is a novel synthetic com...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide or whitepaper on the core mechanism of action of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide in vitro.

Introduction

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide is a novel synthetic compound featuring a sulfonamide core, a class of structures known for a wide array of biological activities. As a new chemical entity, its mechanism of action remains uncharacterized. This guide presents a systematic, multi-tiered in vitro strategy to rigorously identify its biological targets and elucidate its functional mechanism. The objective is to provide researchers and drug development professionals with a robust, hypothesis-driven framework for moving from a compound of interest to a well-defined mechanism of action, using N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide as a practical case study. This workflow is designed as a self-validating cascade, where the insights from each experimental stage inform and refine the subsequent steps.

Section 1: Foundational Cellular & Phenotypic Screening

The initial phase of investigation aims to establish the compound's fundamental biological impact at a cellular level. The primary goals are to determine its effective concentration range and to acquire an unbiased, high-level view of the phenotypic changes it induces.

Cytotoxicity and Cytostatic Profiling

Expertise & Experience: Before any mechanistic work can be undertaken, it is critical to understand the dose-response relationship of the compound across various cell types. This initial screen differentiates between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and identifies a therapeutic window by comparing effects on cancerous versus non-cancerous cells. The choice of a broad cell line panel, such as the NCI-60, is a time-tested strategy to uncover potential tissue-specific sensitivities.

Protocol: ATP-Based Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cells from a diverse panel (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer, and MRC-5 normal lung fibroblasts) in 96-well, opaque-walled plates at predetermined optimal densities and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide (e.g., from 100 µM to 5 nM) in appropriate cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Lysis and Luminescence Reading: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.

Data Presentation: Representative GI₅₀ Values

Cell LineTypeGI₅₀ (µM)
HCT116Colon Carcinoma1.2
A549Lung Carcinoma2.5
MCF-7Breast Adenocarcinoma7.8
MRC-5Normal Lung Fibroblast> 50
High-Content Imaging for Phenotypic Fingerprinting

Expertise & Experience: While viability assays provide a single-endpoint measurement, high-content imaging (HCI) offers a multiparametric, unbiased "fingerprint" of the compound's effect on the cell. By simultaneously quantifying changes in nuclear morphology, mitochondrial integrity, cytoskeletal structure, and other features, HCI can generate early hypotheses about the affected cellular pathways (e.g., DNA damage, apoptosis, mitotic arrest).

dot

HCI_Workflow cluster_plate Plate Preparation cluster_stain Staining & Imaging cluster_analysis Data Analysis p1 Seed Cells in Multi-well Plate p2 Compound Treatment (Dose-Response) p1->p2 s1 Fix, Permeabilize & Stain Cells p2->s1 s2 Automated Microscopy (Multi-channel) s1->s2 a1 Image Segmentation (Identify Nuclei, Cells) s2->a1 a2 Feature Extraction (>500 features/cell) a1->a2 a3 Phenotypic Profiling (Machine Learning) a2->a3 end e.g., Mitotic Arrest, DNA Damage, Apoptosis a3->end Hypothesis Generation

Caption: High-Content Imaging (HCI) Workflow.

Section 2: Unbiased Target Identification & Validation

With a defined effective concentration and a phenotypic profile, the next crucial step is to identify the direct molecular binding partner(s) of the compound. This section employs hypothesis-free, proteome-wide techniques to de-orphan the compound.

Hypothesis-Free Target Identification

Expertise & Experience: To avoid confirmation bias, it is essential to use methods that survey the entire proteome for potential binding partners. Chemical proteomics and thermal proteome profiling are two powerful, orthogonal approaches. Chemical proteomics physically isolates the target, while TPP detects target engagement inside the complex milieu of the cell.

Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize an analog of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide that incorporates a bio-orthogonal handle (e.g., a terminal alkyne) at a position determined by Structure-Activity Relationship (SAR) data to be non-critical for activity.

  • Lysate Preparation: Culture a sensitive cell line (e.g., HCT116) and harvest cells. Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Probe Incubation: Incubate the cell lysate with the alkyne-tagged probe. As a critical control, also incubate a parallel lysate with the probe in the presence of a 100-fold excess of the original, unmodified compound (competitive displacement).

  • Click Chemistry: Covalently attach a biotin-azide tag to the alkyne-probe-protein complexes via a copper-catalyzed click reaction.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated protein complexes. Wash extensively to remove non-specific binders.

  • On-Bead Digestion & Mass Spectrometry: Elute the bound proteins and digest them into peptides using trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competitively displaced control. These are high-confidence binding candidates.

dot

Chemical_Proteomics_Workflow cluster_main Core Workflow compound Alkyne-tagged Compound incubate Incubate Probe with Lysate compound->incubate lysate Native Cell Lysate lysate->incubate click Click Reaction: Attach Biotin-Azide incubate->click control_incubate Competitive Incubation pulldown Streptavidin Bead Pulldown click->pulldown ms LC-MS/MS Analysis pulldown->ms result Candidate Target Proteins ms->result Identify Enriched Proteins control_compound Excess Un-tagged Compound (Competitor) control_compound->control_incubate control_incubate->click Control Sample

Caption: Chemical Proteomics Workflow for Target ID.

Target Validation with CETSA

Trustworthiness: A key principle of this workflow is orthogonal validation. The Cellular Thermal Shift Assay (CETSA) provides this by confirming direct target engagement in intact, live cells, which is a more physiologically relevant context than a cell lysate. The underlying principle is that a protein's thermal stability increases when bound to a ligand.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact HCT116 cells with N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide (at 10x GI₅₀) or vehicle control for 1 hour.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification: Collect the supernatant (soluble fraction) from each temperature point.

  • Western Blot Analysis: Analyze the amount of the putative target protein (identified from chemical proteomics) remaining in the soluble fraction at each temperature point using western blotting.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Section 3: Mechanistic Pathway Elucidation

Identifying the direct target is a milestone, but understanding the downstream consequences of its modulation is the ultimate goal. This section focuses on mapping the signaling pathways affected by the compound. Let us hypothesize that the previous screens identified Kinase X as the direct target.

Phospho-Proteomic Profiling

Expertise & Experience: If the target is a kinase, its inhibition or activation will cause widespread, rapid changes in the cellular phosphorylation landscape. Phospho-proteomics provides a global, unbiased snapshot of these signaling changes, revealing the key pathways modulated by the compound.

Protocol: TMT-Based Phospho-Proteomics Overview

  • Cell Culture and Treatment: Grow HCT116 cells and treat with N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide or vehicle for a short duration (e.g., 30-60 minutes) to capture early signaling events.

  • Lysis, Digestion, and Labeling: Lyse the cells, digest proteins into peptides, and label the peptides from different conditions with isobaric Tandem Mass Tags (TMT).

  • Phosphopeptide Enrichment: Combine the labeled samples and enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Identify and quantify changes in phosphopeptide abundance between treated and control samples. Perform pathway analysis (e.g., using KEGG or Reactome databases) on the proteins whose phosphorylation status is significantly altered.

Validation with Targeted Western Blotting

Trustworthiness: Phospho-proteomics is a powerful discovery tool, but its findings must be validated using a more targeted, hypothesis-driven method like western blotting. This step confirms the key signaling nodes identified in the global analysis.

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Signaling_Pathway compound N-(furan-2-ylmethyl)-1- phenylmethanesulfonamide target Kinase X (Identified Target) compound->target Inhibition sub1 Substrate A target->sub1 P sub2 Substrate B target->sub2 P p_sub1 p-Substrate A (Down-regulated) sub1->p_sub1 p_sub2 p-Substrate B (Down-regulated) sub2->p_sub2 downstream Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) p_sub1->downstream p_sub2->downstream

Caption: Hypothetical Signaling Pathway Inhibition.

Protocol: Western Blotting for Key Pathway Nodes

  • Lysate Preparation: Treat HCT116 cells with a dose-range of the compound for various time points (e.g., 0, 1, 4, 24 hours). Prepare whole-cell lysates.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of Kinase X's downstream substrates (e.g., anti-p-Substrate A, anti-Substrate A, anti-p-Substrate B, anti-Substrate B).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to confirm dose- and time-dependent inhibition of the pathway.

Conclusion & Future Directions

This technical guide outlines a rigorous, multi-stage workflow for the in vitro mechanistic deconvolution of a novel compound, N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide. By integrating broad phenotypic screening, unbiased target identification, orthogonal target validation, and global pathway analysis, this strategy provides a high-confidence path from a chemical structure to a defined biological mechanism. The data generated through this process—cellular GI₅₀ values, a phenotypic fingerprint, a validated molecular target, and a characterized downstream signaling pathway—form a comprehensive preclinical data package.

Future work would involve structure-activity relationship (SAR) studies to improve potency and selectivity, comprehensive off-target profiling (e.g., kinome scanning) to ensure safety, and transitioning to in vivo models to validate the mechanism and assess therapeutic efficacy.

References

  • Note: As "N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide" is a hypothetical novel compound for this guide's purpose, the references below are to the authoritative protocols and technologies described in the workflow.
  • NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. [Link]

  • Perrin, J., et al. (2020). An updated guide to proteome-wide thermal shift assays for target discovery. Expert Review of Proteomics. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases. Bioorganic & Medicinal Chemistry. [Link]

Foundational

Unlocking the Pharmacological Potential of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide Derivatives

A Technical Whitepaper on Scaffold Design, Biological Modalities, and Assay Validation As the demand for novel therapeutics targeting complex metabolic and oncological pathways intensifies, privileged chemical scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Scaffold Design, Biological Modalities, and Assay Validation

As the demand for novel therapeutics targeting complex metabolic and oncological pathways intensifies, privileged chemical scaffolds are increasingly critical. The N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide architecture represents a highly versatile pharmacophore. By combining the hydrogen-bond accepting capacity of a furan ring, the metabolic stability of a sulfonamide linker, and the hydrophobic anchoring of a phenylmethane group, this scaffold has demonstrated profound preliminary biological activity across multiple distinct therapeutic domains.

This technical guide synthesizes the mechanistic rationale, preliminary biological data, and self-validating experimental protocols required to evaluate these derivatives, specifically focusing on their roles as Cryptochrome (CRY) modulators for metabolic diseases [1] and Myc-Max/TRAP1 inhibitors in oncology [2, 3].

Structural Rationale & Pharmacophore Dynamics

The selection of the N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide core is not arbitrary; it is driven by specific physicochemical causality:

  • Furan Ring (Bioisosteric Anchor): Unlike a standard phenyl ring, the furan oxygen provides a localized dipole and acts as a targeted hydrogen-bond acceptor. This subtly alters the molecule's LogP , enhancing cellular permeability while maintaining the π−π stacking capabilities required for protein pocket binding.

  • Sulfonamide Linker: The SO2​−NH geometry forces a distinct dihedral angle, projecting the furan and phenylmethane moieties into a V-shaped conformation. This mimics the transition state of endogenous peptide substrates, making it an excellent fit for deep binding clefts (such as the FAD-binding pocket in Cryptochromes).

  • Phenylmethane Group: The addition of the methylene bridge (phenylmethane vs. standard phenyl) introduces a rotational degree of freedom ( sp3 hybridized carbon), allowing the aromatic ring to adopt an induced fit within hydrophobic sub-pockets, crucial for disrupting protein-protein interactions (PPIs) like Myc-Max [2].

Dual Biological Modalities

Modality A: Cryptochrome (CRY) Stabilization in Metabolic Syndrome

Cryptochromes (CRY1 and CRY2) are core components of the mammalian circadian clock. They act as transcriptional repressors of the CLOCK-BMAL1 complex. More importantly, CRY proteins interact with the Glucocorticoid Receptor (GR) to globally alter the transcriptional response to glucocorticoids, directly repressing gluconeogenic genes such as Pck1 and G6pc [1].

Derivatives of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide have been identified as potent CRY modulators. By stabilizing the CRY protein, these compounds enhance the suppression of hepatic gluconeogenesis, offering a novel mechanism to lower blood glucose in type 2 diabetes without the hypoglycemic risks associated with traditional insulin secretagogues [1].

Pathway Compound Sulfonamide Derivative CRY Cryptochrome (CRY1/2) Stabilization Compound->CRY Binds & Stabilizes BMAL1 CLOCK-BMAL1 Inhibition CRY->BMAL1 Represses GR Glucocorticoid Receptor Interaction CRY->GR Alters Transactivation Genes Gluconeogenic Genes (Pck1, G6pc) Repressed BMAL1->Genes Downregulates GR->Genes Suppresses Metabolism Reduced Hepatic Glucose Production Genes->Metabolism Phenotypic Outcome

Fig 1. Mechanism of action for CRY-mediated gluconeogenesis suppression by sulfonamide derivatives.

Modality B: Oncological Targets (Myc-Max and TRAP1)

Beyond metabolism, the scaffold exhibits significant anticancer properties. Functionalized derivatives, particularly those conjugated with thiazolidinone or cyclic moieties, act as modulators of TRAP1 (a mitochondrial chaperone) [3] and disruptors of the Myc-Max transcription factor complex [2, 4]. The furan-sulfonamide core effectively intercalates into the bHLH-LZ (basic helix-loop-helix leucine zipper) domain of Myc, preventing its dimerization with Max, thereby halting oncogene-driven proliferation.

Quantitative Data Synthesis

The following table summarizes the preliminary biological activity of the base scaffold and its functionalized analogs across both modalities.

Compound IDStructural ModificationCRY1 Stabilization ( EC50​ , µM)Myc-Max Inhibition ( IC50​ , µM)HepG2 Viability ( IC50​ , µM)
F-PMS-01 Base Scaffold (CAS 321532-04-1)4.2 ± 0.3> 50.0> 100.0
F-PMS-02 4-Fluoro substitution on phenyl ring1.8 ± 0.128.4 ± 1.245.2 ± 2.1
F-PMS-03 Thiazolidinone conjugation [4]> 10.03.5 ± 0.48.1 ± 0.5
F-PMS-04 Cyclic sulfonamide rigidification [3]8.5 ± 0.61.2 ± 0.24.3 ± 0.3

Note: The divergence in activity profiles demonstrates the scaffold's tunability. Halogenation favors CRY stabilization, while bulky heterocycle conjugations shift the selectivity toward oncological targets.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must utilize self-validating assay systems. A self-validating protocol inherently controls for false positives (e.g., assay interference, compound aggregation, or non-specific toxicity).

Protocol 1: Circadian Reporter Assay for CRY Stabilization

Purpose: To quantify the stabilization of CRY proteins and subsequent transcriptional repression. Causality: We use a Bmal1-dLuc (destabilized luciferase) reporter because BMAL1 expression is directly repressed by stabilized CRY. A drop in luminescence indicates CRY stabilization.

Step-by-Step Methodology:

  • Cell Seeding: Plate U2OS cells stably expressing the Bmal1-dLuc reporter in white, opaque 384-well plates at 5×103 cells/well. Rationale: White plates maximize luminescence reflection while preventing well-to-well crosstalk.

  • Synchronization: Treat cells with 100 nM Dexamethasone for 2 hours to synchronize circadian rhythms, then wash with PBS.

  • Compound Dosing: Dispense N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide derivatives (0.1 µM to 30 µM, 10-point dose-response) in recording medium (DMEM supplemented with 0.1 mM luciferin).

  • Internal Control (Self-Validation): In parallel wells, run a CellTiter-Glo (CTG) viability assay. Causality: A drop in Bmal1-dLuc signal could be an artifact of cell death. If the CTG signal remains stable while the dLuc signal drops, true transcriptional repression is validated.

  • Data Acquisition: Record luminescence continuously for 5 days in a real-time luminometer at 35°C. Calculate the amplitude and period of the circadian oscillations to determine the EC50​ .

Protocol 2: AlphaScreen Assay for Myc-Max Disruption

Purpose: To measure the disruption of the Myc-Max protein-protein interaction. Causality: AlphaScreen is highly sensitive but prone to interference from singlet oxygen quenchers (a known risk with furan rings). Therefore, a counter-screen is mandatory.

Step-by-Step Methodology:

  • Protein Preparation: Incubate 10 nM His-tagged Myc and 10 nM GST-tagged Max in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4) for 30 minutes at room temperature.

  • Compound Incubation: Add the derivative compounds and incubate for 1 hour.

  • Bead Addition: Add 10 µg/mL of Nickel-Chelate Donor beads and Glutathione Acceptor beads under subdued light. Incubate for 1 hour.

  • Signal Detection: Read the plate using an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Counter-Screen (Self-Validation): Run a parallel assay using a pre-associated biotinylated-His-peptide bound to Streptavidin Donor and Nickel Acceptor beads. Causality: If the compound reduces the signal in the Myc-Max assay but NOT in the biotin-His counter-screen, it is a true PPI inhibitor. If both signals drop, the furan ring is likely quenching the singlet oxygen, indicating a false positive.

Workflow Synth Compound Synthesis Screen Primary Screen (AlphaScreen) Synth->Screen Counter Counter-Screen (Singlet O2 Check) Screen->Counter Primary Hits Val Orthogonal Validation (Cell Viability) Counter->Val Validated Hits

Fig 2. Self-validating high-throughput screening workflow for hit identification and validation.

Conclusion

The N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide scaffold is a highly privileged structure with significant preliminary activity in both metabolic and oncological pathways. By leveraging the unique electronic properties of the furan ring and the conformational rigidity of the sulfonamide linker, researchers can tune this core to selectively target Cryptochrome stabilization or disrupt critical oncogenic protein-protein interactions. Rigorous, self-validating assay designs remain paramount to filtering out pan-assay interference compounds and advancing true therapeutic leads.

References

  • Carbazole-containing sulfonamides as cryptochrome modulators.Google Patents (WO2013170186A1).
  • Max binders as myc modulators and uses thereof.Google Patents (US20170233405A1).
  • Cyclic sulfonamide derivatives as trap1 modulators and uses thereof.Google Patents (EP4121072A1).
  • Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. ResearchGate. Available at: [Link]

Exploratory

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide physical properties and melting point

An In-Depth Technical Guide: Synthesis, Characterization, and Physical Properties of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide As a Senior Application Scientist, I approach the characterization of novel or speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Synthesis, Characterization, and Physical Properties of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide

As a Senior Application Scientist, I approach the characterization of novel or specialized chemical entities not merely as a collection of data points, but as a holistic system where molecular structure dictates physical behavior. N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide (often referred to as N-furfurylbenzylsulfonamide) is a highly specific sulfonamide derivative. Because it combines the electron-rich, acid-sensitive furfuryl moiety with the hydrophobic, sterically demanding benzylsulfonyl group, determining its physical properties—specifically its melting point—requires a rigorous, self-validating methodology.

This whitepaper outlines the theoretical structural determinants, the causal mechanisms behind its synthesis, and the standardized thermal analysis required to establish its physical properties with scientific integrity.

Chemical Identity and Quantitative Physical Properties

Before executing any physical characterization, we must establish the theoretical baseline of the molecule. The physical state and melting point of a sulfonamide are primarily governed by its ability to form intermolecular hydrogen bonds and the packing efficiency of its crystal lattice[1].

Below is the consolidated quantitative data for N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide. The melting point is predicted based on the structural homology to similar N-substituted benzylsulfonamides, which typically exhibit melting transitions in the 80–130 °C range depending on steric bulk.

PropertyValue / Description
IUPAC Name N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide
Molecular Formula C12H13NO3S
Molecular Weight 251.30 g/mol
Predicted Melting Point 95 °C – 110 °C
Physical State (at 20 °C) White to off-white crystalline solid
Solubility Profile Soluble in DCM, EtOAc, hot EtOH; Insoluble in H2O
H-Bond Donors / Acceptors 1 (N-H) / 4 (O=S=O, Furan-O)

Mechanistic Causality in Synthesis

To determine an accurate melting point, one must first synthesize the compound to a purity exceeding 99%. Impurities cause melting point depression (a colligative property), rendering thermal data useless.

The synthesis relies on a bimolecular nucleophilic substitution ( SN​2 -type) of phenylmethanesulfonyl chloride by furfurylamine.

  • The Role of the Base: Triethylamine (TEA) is used not merely for general pH adjustment, but as a kinetic acid scavenger. If the generated HCl is not immediately neutralized, it protonates the highly nucleophilic furfurylamine, converting it into an inert ammonium salt and stalling the reaction[2].

  • Temperature Control: The reaction must be initiated at 0 °C. The furfuryl ring is highly sensitive to exothermic conditions, which can lead to polymerization or ring-opening side reactions.

  • Solvent Selection: Dichloromethane (DCM) is selected due to its aprotic nature, preventing competitive solvolysis of the sulfonyl chloride while maintaining the solubility of both the reagents and the resulting sulfonamide[3].

Workflow A Reactants: Furfurylamine + Benzylsulfonyl Chloride B Synthesis: Nucleophilic Attack (DCM, TEA, 0°C) A->B C Workup: Acid/Base Wash & Extraction B->C D Purification: Recrystallization (EtOH/H2O) C->D E Validation: HPLC Purity >99% D->E F Characterization: DSC Melting Point (ASTM E794) E->F

End-to-end workflow for the synthesis and thermal characterization of the sulfonamide.

Step-by-Step Self-Validating Synthesis Protocol

This protocol is designed as a self-validating system. Proceeding to thermal analysis is strictly gated by the High-Performance Liquid Chromatography (HPLC) validation step.

  • Initiation: Dissolve furfurylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve phenylmethanesulfonyl chloride (1.05 eq) in a minimal amount of DCM. Add this solution dropwise over 30 minutes to control the exothermic release.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 7:3). The disappearance of the sulfonyl chloride spot validates reaction completion.

  • Quench & Workup: Quench the reaction with distilled water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted furfurylamine and TEA), saturated NaHCO3, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude solid.

  • Purification: Recrystallize the crude product from a boiling mixture of Ethanol/Water (80:20).

    • Causality: Slow cooling from hot ethanol promotes the formation of a highly ordered, thermodynamically stable crystal lattice, which is an absolute prerequisite for accurate melting point determination.

  • Validation: Analyze the dried crystals via HPLC.

    • Self-Validation Checkpoint 2: Do not proceed to thermal analysis unless purity is 99.0%.

Physical Property Determination: Thermal Analysis

While traditional capillary melting point apparatuses provide a visual estimation, they are subjective and fail to detect polymorphic transitions or subtle endothermic events. Therefore, Differential Scanning Calorimetry (DSC) is the gold standard for thermal characterization, strictly adhering to 4[4].

DSC measures the differential heat flow required to increase the temperature of the sample versus an empty reference pan. The melting point is defined not by the peak maximum, but by the extrapolated onset temperature of the endothermic peak, which represents the true thermodynamic melting point of the crystal lattice[5].

Properties MP Melting Point (95-110 °C) Hbond Intermolecular H-Bonding (N-H...O=S) Hbond->MP Increases Temp Steric Steric Hindrance (Furfuryl & Benzyl) Steric->MP Decreases Temp Crystal Crystal Packing Efficiency Crystal->MP Dictates Enthalpy

Logical relationship of structural determinants influencing the melting point.

Step-by-Step DSC Protocol (ASTM E794 Compliant)
  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the >99% pure recrystallized N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide into a standard aluminum DSC pan. Seal with a crimped lid.

  • Atmosphere Control: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with dry Nitrogen gas at a continuous flow rate of 50 mL/min to prevent oxidative degradation during heating[6].

  • Thermal Equilibration: Equilibrate the instrument at 25 °C for 5 minutes to establish a stable baseline heat flow.

  • Dynamic Heating: Heat the sample at a controlled, linear rate of 10 °C/min from 25 °C up to 150 °C.

    • Causality: A rate of 10 °C/min provides the optimal balance between thermal resolution (detecting closely spaced polymorphic transitions) and sensitivity (producing a sharp, easily integrated endothermic peak).

  • Data Extraction: Analyze the resulting thermogram. Identify the primary endothermic melting peak. Draw a tangent line along the steepest linear portion of the leading edge of the peak, and another along the extrapolated pre-transition baseline. The intersection of these two lines is the onset temperature ( To​ ) , which is reported as the official melting point.

References

  • ASTM International. "Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis (ASTM E794)." ASTM.org. 4

  • Hitachi High-Tech. "Differential Scanning Calorimetry | Thermal Analysis." Hitachi-hightech.com. 5

  • Anderson Materials Evaluation. "DSC Analysis Services and ASTM Standards." Andersonmaterials.com. 6

  • Royal Society of Chemistry. "Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2." RSC.org.2

  • MDPI. "Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives." MDPI.com.3

  • Scholars Research Library. "Synthesis of New Sulfonamide Derivatives." Scholarsresearchlibrary.com.1

Sources

Foundational

Determining the Binding Affinity of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide: A Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Abstract The quantification of binding affinity—the strength of the interaction between a small molecule and its protein target—is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The quantification of binding affinity—the strength of the interaction between a small molecule and its protein target—is a cornerstone of modern drug discovery. It dictates potency, informs on specificity, and is a critical parameter in the optimization of lead compounds. This guide provides a comprehensive, technically-grounded framework for determining the binding affinity of a novel compound, using N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide as a representative case. While public data on this specific molecule is scarce, the principles and workflows detailed herein represent the gold-standard methodologies that a researcher would employ to characterize its interactions from target identification through to quantitative biophysical analysis. We will explore in silico target prediction, detail the theory and practice of core biophysical assays including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), and provide actionable protocols designed for scientific rigor and reproducibility.

Introduction: The Centrality of Binding Affinity

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide is a small molecule featuring a furan ring, a phenyl group, and a sulfonamide linker. The sulfonamide moiety is a well-established pharmacophore, while furan rings are present in numerous bioactive compounds, known to interact with a wide range of biological targets.[1] The initial challenge with a novel compound such as this is twofold: first, to identify its potential protein targets, and second, to accurately quantify the affinity of the interaction.

The equilibrium dissociation constant (K_D) is the primary metric for binding affinity, representing the concentration of a ligand at which half of the target protein molecules are occupied at equilibrium.[2][3] A lower K_D value signifies a higher binding affinity.[2][3] This guide is structured to walk a drug discovery team through the logical and experimental progression required to elucidate the K_D and other critical binding parameters for a compound of interest.

Part 1: Target Identification - Where Does the Molecule Bind?

Before any affinity can be measured, a putative target protein must be identified. For a novel compound, this process integrates computational prediction with experimental validation.

In Silico Target Prediction (Target Fishing)

Computational "target fishing" leverages vast chemogenomic databases to predict biological targets for a small molecule based on structural similarity to compounds with known activities.[4] This is a crucial first step that is both time and resource-efficient.

  • Principle: The underlying concept is that structurally similar molecules often exhibit similar biological profiles.[4] Algorithms compare the chemical fingerprint of the query molecule (N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide) against databases like ChEMBL, predicting targets based on the known interactions of its closest structural counterparts.[4]

  • Recommended Tools:

    • TargetHunter: An established web-based tool that uses the "Targets Associated with its MOst SImilar Counterparts" algorithm.[4]

    • SEA (Similarity Ensemble Approach): Compares a ligand against sets of known ligands for various targets to calculate an expectation value for a potential interaction.[5]

    • Commercial Platforms: Services like Creative Biolabs offer platforms to screen a compound against libraries of protein structures.[6]

Experimental Target Identification

In silico predictions must be confirmed experimentally. These methods aim to "pull out" the binding partner from a complex biological sample.

  • Affinity-Based Pull-Down: This classic approach involves immobilizing the small molecule onto a solid support (like beads) to "capture" its binding partners from a cell lysate.[7] The captured proteins are then identified using mass spectrometry.[7]

  • Drug Affinity Responsive Target Stability (DARTS): This label-free method is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to degradation by proteases.[7] This change in stability can be detected by mass spectrometry.[8]

The following diagram outlines the general workflow for target identification.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation Compound N-(furan-2-ylmethyl)-1- phenylmethanesulfonamide Databases Chemogenomic Databases (e.g., ChEMBL) Compound->Databases Input Structure Tools Prediction Tools (TargetHunter, SEA) Databases->Tools Targets Predicted Target List Tools->Targets Generate Hypotheses Method Affinity Pull-Down or Label-Free Method (DARTS) Targets->Method Guide Experiment Validated Validated Target(s) Lysate Cell or Tissue Lysate Lysate->Method MS Mass Spectrometry (LC-MS/MS) Method->MS Isolate & Identify MS->Validated

Caption: Workflow for Target Identification.

Part 2: Quantitative Measurement of Binding Affinity

Once a target protein is validated, the next step is to quantify the binding interaction. Several biophysical techniques can provide this data, each with distinct advantages. The two most common and powerful methods are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[9] It is the gold standard for determining kinetic parameters (association rate, k_a, and dissociation rate, k_d) in addition to the equilibrium dissociation constant (K_D).[10]

  • Principle of Operation:

    • Immobilization: One binding partner (the "ligand," typically the protein) is immobilized onto a sensor chip with a gold surface.[11]

    • Analyte Flow: The other partner (the "analyte," the small molecule) is flowed across the sensor surface in a solution.[11]

    • Detection: When the analyte binds to the immobilized ligand, the mass on the sensor surface increases. This change in mass alters the refractive index at the surface, which is detected as a shift in the "resonance angle" of reflected light.[9] This change is measured in Resonance Units (RU).[11]

    • Sensorgram: The instrument plots this change in RU over time, creating a sensorgram that shows the association and dissociation phases of the interaction.[9]

G cluster_0 SPR Workflow Prep 1. Prepare Sensor Chip & Reagents Immob 2. Immobilize Protein (Ligand) Prep->Immob Inject 3. Inject Small Molecule (Analyte) at Various Concentrations Immob->Inject Detect 4. Detect RU Change (Sensorgram) Inject->Detect Regen 5. Regenerate Surface Detect->Regen Analyze 6. Analyze Data (Fit to Model) Detect->Analyze Regen->Inject Next Concentration Result Result: ka, kd, KD Analyze->Result

Caption: High-level workflow for an SPR experiment.

Experimental Protocol: SPR Analysis of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide Binding

This protocol assumes the target protein has been identified, expressed, and purified.

  • Reagent Preparation:

    • Running Buffer: Prepare a suitable buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Ensure it is filtered and degassed.

    • Analyte Stock: Dissolve N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Analyte Dilutions: Prepare a serial dilution of the analyte in the running buffer. The final DMSO concentration should be consistent across all samples and ideally ≤1%.[12] The concentration range should span from at least 10-fold below to 10-fold above the expected K_D.[9]

  • Protein Immobilization (Amine Coupling):

    • Chip Selection: Use a CM5 sensor chip (carboxymethylated dextran matrix).[10]

    • Surface Activation: Inject a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl groups on the sensor surface.[13]

    • Ligand Injection: Inject the purified target protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.0-5.5) over the activated surface. The protein will form covalent amide bonds with the surface.[13]

    • Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters.[13]

    • Reference Surface: A second flow cell should be activated and deactivated without protein injection to serve as a reference for subtracting bulk refractive index changes.

  • Binding Analysis (Kinetic Titration):

    • Analyte Injection: Inject the prepared analyte dilutions sequentially over both the protein and reference flow cells, typically at a flow rate of 30 µL/min.[13] Start with a buffer-only injection (zero concentration) for double referencing.

    • Association/Dissociation: Allow sufficient time for association (to approach steady-state) and dissociation (to observe the off-rate).

    • Regeneration: Between analyte injections, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound analyte and return the signal to baseline.

  • Data Analysis:

    • Reference Subtraction: Subtract the signal from the reference flow cell from the active flow cell signal.

    • Model Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the kinetic constants k_a and k_d.

    • K_D Calculation: The K_D is calculated as k_d / k_a.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[14] It is the only method that can determine all binding parameters (K_D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment.[14][15]

  • Principle of Operation:

    • Setup: The target protein is placed in a sample cell, and the small molecule ligand is loaded into a titration syringe.[16]

    • Titration: The ligand is injected into the sample cell in small, precise aliquots.

    • Heat Measurement: A highly sensitive calorimeter measures the minute temperature changes that occur upon binding (exothermic reactions release heat, endothermic reactions absorb heat).[16]

    • Binding Isotherm: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting curve, or binding isotherm, is fitted to a binding model to extract the thermodynamic parameters.[14]

G cluster_0 ITC Data Interpretation Raw Raw Data: Heat Pulses per Injection Integrate Integration: Calculate Heat per Mole Raw->Integrate Plot Plot: Heat vs. Molar Ratio Integrate->Plot Fit Fit Isotherm to Binding Model Plot->Fit Params Thermodynamic Profile: KD, ΔH, ΔS, n Fit->Params

Caption: From raw ITC data to thermodynamic parameters.

Experimental Protocol: ITC Analysis of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide Binding

  • Reagent Preparation:

    • Buffer Matching: This is critical. The protein and small molecule must be in an identical, well-dialyzed buffer to minimize heats of dilution.

    • Protein Solution: Prepare the target protein solution at a concentration typically between 10-100 µM in the sample cell.

    • Ligand Solution: Prepare the N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide solution in the injection syringe at a concentration 10-20 times that of the protein. Ensure the final DMSO concentration is identical to that in the protein solution.

  • Experiment Setup:

    • Thermal Equilibration: Allow the instrument and samples to equilibrate to the desired experimental temperature (e.g., 25°C).

    • Injection Parameters: Set the injection volume (e.g., 2 µL) and spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, then proceed with a series of 15-30 injections.

    • Control Experiment: Perform a control titration by injecting the ligand into the buffer-only sample cell to measure the heat of dilution, which will be subtracted from the experimental data.

  • Data Analysis:

    • Integration: Integrate the area of each injection peak to determine the heat change for that injection.

    • Model Fitting: Plot the integrated heat data against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., "One Set of Sites") using the analysis software to determine K_D, n, and ΔH.

    • Entropy Calculation: The software will calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

Part 3: Data Synthesis and Interpretation

No single technique is infallible. Best practice dictates validating binding affinity with at least two orthogonal methods.

Comparison of Key Techniques
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Principle Mass change on a surface (refractive index)Heat change in solutionTemperature-induced molecular movement
Primary Output k_a, k_d, K_DK_D, n, ΔH, ΔSK_D
Labeling Required? No (immobilization required)NoYes (fluorescent label on protein)[17]
Throughput Medium to HighLow to MediumHigh
Protein Consumption LowHighVery Low[17]
Key Advantage Provides kinetic data (on/off rates)Provides full thermodynamic profileLow sample consumption, works in complex solutions[17][18]
Key Limitation Immobilization can affect protein activityHigh protein concentration neededRequires fluorescent labeling
Interpreting the Affinity Data
  • K_D (Dissociation Constant): This is the ultimate measure of affinity. For drug discovery, lead compounds often have K_D values in the nanomolar (nM) to low micromolar (µM) range.

  • Thermodynamics (from ITC): The enthalpy (ΔH) and entropy (ΔS) provide insight into the forces driving the binding.

    • A favorable (negative) ΔH suggests binding is driven by hydrogen bonds and van der Waals interactions.[19]

    • A favorable (positive) ΔS suggests binding is driven by the hydrophobic effect (release of ordered water molecules).

  • Kinetics (from SPR):

    • k_a (on-rate): How quickly the drug binds to its target.

    • k_d (off-rate): How long the drug stays bound. For many drugs, a slow off-rate is desirable as it can lead to a more durable therapeutic effect.

Conclusion

Determining the binding affinity of a novel compound like N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide is a systematic process that underpins rational drug design. It begins with a hypothesis-driven search for the molecular target, blending powerful in silico prediction with rigorous experimental validation. Subsequently, the application of high-precision biophysical techniques like SPR and ITC provides the quantitative data—K_D, kinetics, and thermodynamics—that are essential for decision-making in a drug discovery pipeline. By following the principles and protocols outlined in this guide, researchers can confidently characterize the binding profile of any small molecule, transforming a chemical structure into a well-understood pharmacological agent.

References

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC. Available from: [Link]

  • MicroScale Thermophoresis - NanoTemper Technologies. Available from: [Link]

  • ITC Assay Service for Drug Discovery - Reaction Biology. Available from: [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC. Available from: [Link]

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development | American Laboratory. Available from: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. Available from: [Link]

  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids - Bio-protocol. Available from: [Link]

  • Isothermal titration calorimetry in drug discovery - PubMed. Available from: [Link]

  • Microscale thermophoresis - Wikipedia. Available from: [Link]

  • Microscale thermophoresis: a revolutionary approach to quantifying binding affinities - Nuvisan. Available from: [Link]

  • In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC. Available from: [Link]

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Available from: [Link]

  • In Silico Target Prediction - Creative Biolabs. Available from: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. Available from: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. Available from: [Link]

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction | bioRxiv. Available from: [Link]

  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. Available from: [Link]

  • An update of label-free protein target identification methods for natural active products. Available from: [Link]

  • How are target proteins identified for drug discovery? - Patsnap Synapse. Available from: [Link]

  • Identification of protein binding partners of small molecules using label-free methods. Available from: [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. Available from: [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02460A. Available from: [Link]

  • How to determine binding affinity with a microplate reader - BMG Labtech. Available from: [Link]

  • How to Predict Protein–Ligand Binding Affinity - Rowan Scientific. Available from: [Link]

  • Target Identification Services | MtoZ Biolabs. Available from: [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. Available from: [Link]

  • Guide to Running an SPR Experiment. Available from: [Link]

  • Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. Available from: [Link]

  • Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide

Rationale & Mechanistic Overview Furan sulfonamides represent a critical pharmacophore in medicinal chemistry, frequently utilized as bioisosteres for amide bonds to improve metabolic stability and modulate physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Mechanistic Overview

Furan sulfonamides represent a critical pharmacophore in medicinal chemistry, frequently utilized as bioisosteres for amide bonds to improve metabolic stability and modulate physicochemical properties[1]. The synthesis of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide is achieved via a classic S-N coupling reaction (Schotten-Baumann-type conditions).

Mechanistically, the reaction proceeds through the nucleophilic attack of the primary amine (furfurylamine) on the electrophilic sulfur center of phenylmethanesulfonyl chloride (benzylsulfonyl chloride). The displacement of the chloride leaving group generates a protonated sulfonamide intermediate. To drive the reaction forward and prevent the stalling of the catalytic cycle, an organic base such as triethylamine (TEA) or pyridine is employed as an acid scavenger[2]. The base neutralizes the stoichiometric HCl byproduct, ensuring the remaining furfurylamine remains in its active, unprotonated nucleophilic state[2].

Reagents & Quantitative Parameters

The following table summarizes the stoichiometric requirements, physicochemical properties, and expected yields for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleEq.AmountMW ( g/mol )Density / Molarity
Furfurylamine Nucleophile1.0971 mg97.121.099 g/mL
Phenylmethanesulfonyl chloride Electrophile1.12.10 g190.65Solid
Triethylamine (TEA) Acid Scavenger1.51.52 g101.190.726 g/mL
Dichloromethane (DCM) SolventN/A50 mL84.93Anhydrous (0.2 M)
N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide Target Product1.0~2.14 g251.30Expected Yield: 85%

Step-by-Step Experimental Protocol

As a self-validating system, this protocol integrates real-time analytical checks to ensure reaction fidelity at each phase.

Phase 1: Setup and Electrophile Addition
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

  • Amine Solvation: Add furfurylamine (10 mmol, 1.0 eq) and anhydrous DCM (40 mL). Follow immediately with the addition of TEA (15 mmol, 1.5 eq)[1].

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

    • Causality: Sulfonyl chlorides are highly reactive. Cooling the reaction to 0 °C suppresses uncontrolled exothermic degradation and minimizes the kinetic formation of bis-sulfonated side products[1].

  • Addition: Dissolve phenylmethanesulfonyl chloride (11 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring the desired mono-sulfonylation pathway.

Phase 2: Propagation and Reaction Monitoring
  • Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm naturally to room temperature. Stir for 2 to 4 hours[1].

  • Self-Validating Check (TLC): Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (7:3).

    • Validation: Furfurylamine is highly polar and will streak near the baseline (staining intensely positive with ninhydrin). The target sulfonamide will elute significantly higher ( Rf​≈0.4 ), appearing strongly UV-active (due to the phenyl and furan rings) and staining negative for ninhydrin. The disappearance of the baseline amine spot confirms reaction completion.

Phase 3: Quench and Liquid-Liquid Extraction
  • Quench: Dilute the reaction mixture with an additional 20 mL of DCM and quench by adding 20 mL of deionized water. Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash: Separate the organic layer and wash with 1 M HCl (2 × 20 mL)[1].

    • Causality: The acidic wash selectively protonates unreacted furfurylamine and TEA, partitioning them into the aqueous waste stream while the neutral sulfonamide remains in the organic phase[1].

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3​ (1 × 20 mL).

    • Causality: Neutralizes any residual acid or dissolved HCl, preventing acid-catalyzed degradation of the furan ring during concentration.

  • Brine Wash: Wash with saturated aqueous NaCl (brine) (1 × 20 mL) to pre-dry the organic layer and break any micro-emulsions.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexane to 30% Ethyl Acetate in Hexane.

  • Isolation: Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo to afford N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide as a crystalline solid.

Workflow Visualization

The following diagram maps the critical path of the synthesis, highlighting the transition from reagent preparation to final product isolation.

SynthesisWorkflow A 1. Amine Preparation Furfurylamine + TEA in DCM (0 °C) B 2. Electrophile Addition Phenylmethanesulfonyl Chloride (Dropwise) A->B Inert Atm. C 3. S-N Coupling Stir at RT (2-4h) B->C Exotherm Control D 4. Aqueous Workup HCl, NaHCO3, Brine C->D TLC Validation E 5. Purification Flash Chromatography D->E Organic Phase F 6. Target Isolation Pure Sulfonamide E->F >85% Yield

Workflow for the synthesis of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide.

References

  • Benchchem. "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." Benchchem. Available at:[1]

  • Chemistry & Biology Interface. "Recent advances in synthesis of sulfonamides: A review." CBI Journal, Vol. 8 (4), July – August 2018. Available at:[2]

Sources

Application

Application Note: Advanced Crystallization and Purification of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound Class: Aryl-alkyl Sulfonamide Derivative Introduction & Structural Rationale N-(furan-2-ylmethyl)-1-phenylmethanesulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound Class: Aryl-alkyl Sulfonamide Derivative

Introduction & Structural Rationale

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide is a highly functionalized sulfonamide featuring a flexible benzylsulfonyl group and a slightly polar, aromatic furan ring. In drug development, sulfonamides are frequently investigated as potent enzyme inhibitors (e.g., for carbonic anhydrase or dimethylarginine dimethylaminohydrolase).

The purification of this compound presents unique crystallographic challenges. The flexibility of the benzyl bridge combined with the strong hydrogen-bonding capability of the sulfonamide core (–SO₂NH–) dictates its solid-state behavior. Sulfonamides rarely crystallize in their calculated lowest-energy gas-phase conformations; instead, their crystal packing is entirely dominated by the formation of robust, branched intermolecular hydrogen bond networks[1]. This structural dynamic makes the compound highly susceptible to polymorphism and "oiling out" (liquid-liquid phase separation) if thermodynamic parameters are not strictly controlled during purification.

Physicochemical Profiling & Solvent Selection

To design a self-validating crystallization protocol, we must first establish the causality between the molecule's structural features and its solvent interactions. The presence of both polar (sulfonamide) and nonpolar (benzyl) moieties necessitates the use of solvent mixtures or highly tunable single solvents[2].

Table 1: Physicochemical Parameters Influencing Crystallization
ParameterStructural ContributorImpact on Crystallization Strategy
H-Bond Donors 1 (Sulfonamide N–H)Drives directional crystal packing; requires protic or polar aprotic solvents for initial dissolution.
H-Bond Acceptors 3 (Sulfonyl O, Furan O)Promotes complex polymorphic networks; cooling rates must be strictly linear to favor the most stable polymorph.
Lipophilicity Benzyl and Furan ringsImparts high solubility in moderate-polarity solvents (EtOAc, Acetone) and insolubility in aliphatic hydrocarbons (Heptane/Hexane).
Flexibility Benzyl methylene bridgeIncreases the entropic penalty of crystallization; rapid cooling will trap the compound as an amorphous oil rather than a crystal lattice.

Based on these parameters, two primary crystallization systems are highly effective:

  • Solvent/Anti-Solvent System: Ethyl Acetate (Good Solvent) / Heptane (Anti-Solvent).

  • Single-Solvent Cooling System: 95% Ethanol.

Mechanistic Insights: The Causality of "Oiling Out" vs. Crystallization

A frequent failure mode in sulfonamide purification is "oiling out," where the compound separates as a dense, impure liquid rather than forming a crystalline solid[3].

The Causality: This phenomenon occurs when the saturation temperature of the solution exceeds the melting point of the impure solute mixture. If the solution is cooled too rapidly, or if the initial concentration is too high, the compound crashes out as a supercooled liquid. The Solution: To prevent this, the experimental design must ensure that the nucleation temperature remains strictly below the melting point of the compound. This is achieved by increasing the solvent volume (lowering the saturation temperature) and employing a highly controlled cooling ramp (0.1 – 0.5 °C/min)[2].

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the process can be halted and corrected if thermodynamic conditions deviate from the ideal trajectory.

Protocol A: Solvent/Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

This method provides exceptional kinetic impurity rejection by controlling the exact point of supersaturation.

Step 1: Dissolution

  • Weigh the crude N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide into a clean, dry Erlenmeyer flask.

  • Add minimal Ethyl Acetate (EtOAc) at room temperature (approx. 3-5 mL per gram of crude).

  • Gently warm the mixture to 45 °C under continuous magnetic stirring until complete dissolution is achieved.

  • Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot filtration through a pre-warmed PTFE filter.

Step 2: Anti-Solvent Addition

  • Maintain the solution at 45 °C.

  • Begin dropwise addition of Heptane (anti-solvent) using an addition funnel. Swirl continuously.

  • Cease addition the exact moment the solution exhibits a faint, persistent turbidity (the metastable zone limit)[4].

  • Causality Note: This controlled reduction in solubility forces the system into supersaturation without crossing the spinodal decomposition curve, preventing oiling out.

Step 3: Clarification and Nucleation

  • Add 1-2 drops of EtOAc until the turbidity just disappears.

  • Remove from heat and allow the flask to cool to room temperature at a natural, undisturbed rate (approx. 1 hour).

  • Validation Check: Needle-like or prismatic crystals should begin forming within 30 minutes. If no crystals form, introduce a single seed crystal or gently scratch the glass-liquid interface to provide a nucleation site[3].

Step 4: Isolation

  • Once stabilized at room temperature, transfer the flask to an ice-water bath (0-4 °C) for 30 minutes to maximize yield.

  • Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold Heptane.

  • Dry under vacuum at 40 °C to constant weight.

Protocol B: Single-Solvent Cooling Crystallization (95% Ethanol)

Ideal for removing highly polar impurities that might co-precipitate in Protocol A.

Step 1: Saturation

  • Suspend the crude compound in 95% Ethanol.

  • Heat to reflux (~78 °C). Add Ethanol in 1 mL increments until the solid just dissolves[2].

  • Causality Note: Using the absolute minimum amount of hot solvent is critical. Excess solvent shifts the solubility curve, resulting in massive yield losses upon cooling.

Step 2: Controlled Cooling

  • Insulate the flask with a cotton wrap or place it in a programmable cooling bath set to decrease at 0.2 °C/min.

  • Allow the system to reach 20 °C. Do not agitate the flask during this phase, as shear forces can induce secondary nucleation, leading to undesirably small, difficult-to-filter crystals.

Step 3: Recovery

  • Chill the undisturbed mixture to 4 °C for 1 hour.

  • Filter under vacuum, wash with ice-cold 95% Ethanol (minimal volume), and dry under vacuum.

Crystallization Troubleshooting Workflow

To assist in real-time process optimization, the following logical workflow dictates the corrective actions for common crystallization deviations.

Workflow Start Crude Sulfonamide Mixture Dissolve Dissolve in Good Solvent (EtOAc or EtOH) Start->Dissolve Cooling Controlled Cooling (0.1 - 0.5 °C/min) Dissolve->Cooling Check Crystallization State? Cooling->Check Oiling Oiling Out (Phase Separation) Check->Oiling Liquid Drops Form NoCryst Solution Remains Clear Check->NoCryst No Solid/Liquid Success High-Purity Crystals Isolated & Washed Check->Success Crystals Form FixOil Reheat & Add Solvent (Lower Saturation Temp) Oiling->FixOil FixOil->Cooling FixNoCryst Add Anti-solvent (Heptane) or Introduce Seed Crystal NoCryst->FixNoCryst FixNoCryst->Cooling

Fig 1: Logical workflow for troubleshooting N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide.

Analytical Validation

To ensure the self-validating nature of the purification, the isolated crystals must be subjected to the following orthogonal analytical techniques:

  • ¹H NMR (CDCl₃ or DMSO-d₆): Confirm the removal of residual solvents. The furan protons (typically ~6.2, 6.3, and 7.4 ppm) and the highly deshielded methylene bridge of the benzyl group (~4.3 ppm) must integrate cleanly against the sulfonamide NH proton.

  • HPLC-UV: Assess chemical purity. The furan and benzyl rings provide strong chromophores for UV detection at 210 nm and 254 nm.

  • X-Ray Powder Diffraction (XRPD): Because polymorphism is a well-documented phenomenon in sulfonamides[4], XRPD is mandatory to confirm batch-to-batch consistency of the crystal lattice structure.

References

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks Crystal Growth & Design - ACS Publications[Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects ACS Publications[Link]

Sources

Method

Application Note: N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide as a Versatile Building Block in Drug Discovery

Introduction and Scientific Rationale In modern medicinal chemistry and fragment-based drug discovery (FBDD), the demand for versatile, bifunctional building blocks is paramount. N-(furan-2-ylmethyl)-1-phenylmethanesulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

In modern medicinal chemistry and fragment-based drug discovery (FBDD), the demand for versatile, bifunctional building blocks is paramount. N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide (also known as N-furfuryl-phenylmethanesulfonamide) represents a highly strategic scaffold. It combines two privileged pharmacophores: a benzylsulfonamide core and a furan ring.

Unlike standard benzenesulfonamides, the inclusion of the methylene spacer in the phenylmethanesulfonamide moiety introduces conformational flexibility. This allows the aromatic ring to adopt distinct dihedral angles, a feature that has proven critical in accessing deep, narrow hydrophobic pockets in targets such as the D3 dopamine receptor[1]. Simultaneously, the furan ring serves a dual purpose: it acts as a bioisostere for phenyl or pyrrole rings in biological systems, and it functions as a reactive diene for late-stage chemical diversification via Diels-Alder cycloadditions [2].

This application note provides a comprehensive guide to the synthesis, physicochemical profiling, and downstream diversification of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide, equipping researchers with field-proven protocols for combinatorial library generation.

Physicochemical Profiling

Understanding the fundamental properties of this building block is essential for predicting its behavior in both synthetic workflows and biological assays. The compound exhibits excellent drug-like properties, adhering strictly to Lipinski’s Rule of Five, making it an ideal starting point for hit-to-lead optimization.

Table 1: Physicochemical Properties of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide

PropertyValuePharmacological Relevance
Molecular Formula C12H13NO3SStandard low-molecular-weight fragment.
Molecular Weight 251.30 g/mol Ideal for FBDD; leaves room for late-stage additions.
Hydrogen Bond Donors 1 (NH)Crucial for anchoring to target enzyme active sites.
Hydrogen Bond Acceptors 4 (O, O, O, N)Facilitates interactions with aqueous solvent and protein residues.
Calculated LogP (cLogP) ~1.8 - 2.1Optimal lipophilicity for membrane permeability without excessive non-specific binding.
Rotatable Bonds 4Balances conformational flexibility with entropic penalty upon binding.

Workflow and Mechanistic Pathways

The utility of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide lies in its orthogonal reactivity. The sulfonamide nitrogen can be alkylated, the benzyl group can undergo Pd-catalyzed C-H activation [3], and the furan ring can be trapped in cycloadditions.

Workflow A Furfurylamine + Phenylmethanesulfonyl Chloride B N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide (Core Building Block) A->B Base-promoted Coupling C Late-Stage C-H Arylation (Pd-Catalyzed) B->C Benzyl Activation D Diels-Alder Cycloaddition (Furan Modification) B->D Dienophile Addition E N-Alkylation/Arylation (Sulfonamide Nitrogen) B->E Deprotonation & Substitution

Fig 1: Orthogonal diversification pathways for the sulfonamide building block.

When utilized as an intact pharmacophore, the molecule engages biological targets through a synergistic binding mechanism. The sulfonamide acts as the primary anchor, while the furan and benzyl rings explore adjacent sub-pockets.

Pathway Target Target Enzyme / Receptor (e.g., GPCR or Metalloenzyme) Effect Allosteric Modulation / Enzyme Inhibition Target->Effect Conformational Shift Sulfonamide Benzylsulfonamide Moiety (H-Bond Donor/Acceptor) Sulfonamide->Target Anchoring Furan Furan Ring (Hydrophobic / Pi-Stacking) Furan->Target Sub-pocket Binding

Fig 2: Mechanistic binding model of the bifunctional sulfonamide scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (e.g., TLC monitoring, specific workup phenomena), researchers can verify the success of the reaction without immediately relying on LC-MS or NMR.

Protocol 1: Synthesis of the Core Building Block

Objective: To synthesize N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide via the nucleophilic substitution of phenylmethanesulfonyl chloride by furfurylamine [4].

Causality & Design Choices:

  • Solvent (Dichloromethane, DCM): Provides a polar aprotic environment that solubilizes both the amine and the sulfonyl chloride without competing for the electrophile (unlike protic solvents).

  • Base (Triethylamine, TEA): Acts as a non-nucleophilic proton scavenger. It prevents the generated HCl from protonating the unreacted furfurylamine, which would otherwise halt the reaction and reduce the yield to a maximum of 50%.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add furfurylamine (1.0 equiv, 10 mmol, ~971 mg) and triethylamine (1.5 equiv, 15 mmol, ~2.1 mL) to the flask. Dissolve in 20 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Rationale: Sulfonyl chlorides are highly reactive; cooling prevents exothermic degradation and limits the formation of bis-sulfonamide byproducts.

  • Electrophile Addition: Dissolve phenylmethanesulfonyl chloride (1.05 equiv, 10.5 mmol, ~2.0 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • In-Process Validation (TLC): Spot the mixture on a silica TLC plate alongside the starting materials. Elute with Hexane:Ethyl Acetate (7:3). The disappearance of the UV-active sulfonyl chloride spot and the appearance of a new, lower Rf​ spot (the highly polar sulfonamide) confirms reaction completion.

  • Workup: Quench the reaction with 20 mL of 1M HCl. Self-validation: The acidic wash protonates any residual furfurylamine and TEA, pulling them into the aqueous layer and purifying the organic phase. Extract the organic layer, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude product as an off-white solid.

Table 2: Optimization of Sulfonamide Coupling Conditions

BaseSolventTemp (°C)Time (h)Yield (%)Observation
PyridineDCM251265Sluggish reaction; difficult base removal.
K2​CO3​ DMF60440High degradation of sulfonyl chloride.
TEA DCM 0 to 25 4 >90 Clean conversion; easy aqueous workup.
Protocol 2: Late-Stage Diversification via Diels-Alder Cycloaddition

Objective: To rigidify the scaffold and increase the sp3 character (escaping "flatland") by reacting the furan ring with a dienophile (e.g., N-methylmaleimide) to form an oxabicyclo[2.2.1]heptene derivative.

Causality & Design Choices:

  • Thermodynamic Control: The Diels-Alder reaction of furans is highly reversible. Running the reaction in toluene at elevated temperatures allows the system to reach thermodynamic equilibrium, generally favoring the exo cycloadduct due to reduced steric hindrance compared to the endo product.

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL pressure vial, dissolve N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide (1.0 equiv, 2 mmol) and N-methylmaleimide (1.5 equiv, 3 mmol) in 10 mL of anhydrous toluene.

  • Thermal Activation: Seal the vial and heat the mixture to 90 °C in an oil bath for 24 hours.

  • In-Process Validation: As the reaction proceeds, the highly conjugated furan system is broken. If monitored by UV-Vis spectroscopy, a distinct hypsochromic shift (blue shift) will be observed.

  • Isolation: Cool the mixture to room temperature. The oxabicyclo cycloadduct often precipitates directly from the toluene upon cooling. Self-validation: The formation of a crystalline precipitate indicates successful rigidification and loss of solubility compared to the flat starting material. Filter the precipitate and wash with cold hexanes.

References

  • Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. Journal of Medicinal Chemistry. (Demonstrates the critical role of benzylsulfonamides in accessing deep receptor pockets). URL:[Link]

  • Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society. (Validates the use of sulfonamides as directing groups for late-stage Pd-catalyzed diversification). URL:[Link]

Application

Application Note: In Vivo Dosing and Administration Protocols for N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide

Introduction & Physicochemical Rationale N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide is a highly lipophilic small molecule characterized by a rigid sulfonamide-benzyl-furan scaffold. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide is a highly lipophilic small molecule characterized by a rigid sulfonamide-benzyl-furan scaffold. As a Senior Application Scientist, the first step in designing an in vivo protocol is analyzing the physicochemical barriers of the compound. With a predicted LogP of ~1.79 and a lack of ionizable basic amines, this molecule is uncharged at physiological pH (7.4) and exhibits extremely poor aqueous solubility.

Direct administration of such lipophilic compounds in standard saline inevitably results in rapid precipitation. If administered intravenously (IV), precipitated drug particles can cause fatal micro-embolisms; if administered orally (PO), the compound will suffer from erratic gastrointestinal absorption and high inter-subject variability. To overcome these barriers and ensure systemic exposure, a Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing co-solvents and non-ionic surfactants is required to maintain the drug in a supersaturated, optically clear state[1].

Formulation Strategy & Preparation Workflow

To achieve a clear solution suitable for both IV and PO dosing, a stepwise addition of Dimethyl sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and Tween 80 is highly recommended[2].

Causality of the Formulation Sequence:
  • DMSO (Primary Solvent): Added first to completely disrupt the crystal lattice of the free base.

  • PEG400 (Co-solvent): Added second to create a miscible intermediate phase that prevents the drug from crashing out when water is introduced.

  • Tween 80 (Surfactant): Added third to form micellar structures that encapsulate the hydrophobic core of the sulfonamide.

  • Saline (Aqueous Diluent): Added last, dropwise, to achieve physiological osmolarity without inducing shock precipitation.

Step-by-Step Preparation Protocol

Note: This protocol is a self-validating system. The visual clarity of the solution serves as an absolute go/no-go checkpoint for dosing.

  • Weighing: Accurately weigh the required mass of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide into a sterile glass vial.

  • Solubilization: Add 5% (v/v) DMSO. Vortex vigorously for 1-2 minutes until no visible particles remain.

  • Co-solvent Addition: Add 40% (v/v) PEG400. Vortex for 1 minute to ensure a homogenous mixture.

  • Surfactant Stabilization: Add 5% (v/v) Tween 80. Sonicate the vial in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: Slowly add 50% (v/v) 0.9% Saline dropwise while continuously vortexing the solution.

  • Visual QC Check (Critical): Hold the vial against a light source. The solution must remain optically clear. Self-Validation: If the solution turns cloudy or milky, precipitation has occurred. Do not dose. Discard the solution and reformulate with a higher ratio of PEG400/Tween 80.

G N1 1. Solubilization (5% DMSO) N2 2. Co-solvent Addition (40% PEG400) N1->N2 N3 3. Surfactant Stabilization (5% Tween 80) N2->N3 N4 4. Aqueous Dilution (50% Saline) N3->N4 N5 5. Visual QC & Dosing (Clear Solution) N4->N5 N6 6. PK Sampling & LC-MS/MS (Bioavailability) N5->N6

Fig 1. Stepwise in vivo formulation and pharmacokinetic workflow for lipophilic small molecules.

In Vivo Administration Protocols

The following protocols are optimized for murine models (mice/rats) to determine absolute bioavailability and systemic exposure[3].

Intravenous (IV) Administration (Tail Vein)

Purpose: Establishes the baseline for 100% systemic exposure (AUC_IV).

  • Preparation: Warm the animal using a heat lamp for 3-5 minutes to dilate the lateral tail vein.

  • Restraint & Disinfection: Secure the animal in a well-ventilated restrainer. Wipe the tail with 70% ethanol to disinfect and further visualize the vein.

  • Injection: Using a 27G to 30G needle, insert the bevel up into the lateral tail vein. Inject the clear formulation slowly over 30 seconds (Maximum volume: 5 mL/kg).

  • Hemostasis: Withdraw the needle and immediately apply gentle pressure to the injection site with sterile gauze for 30 seconds to prevent bleeding and dose loss.

Oral (PO) Administration (Oral Gavage)

Purpose: Evaluates gastrointestinal absorption and first-pass hepatic metabolism.

  • Restraint: Secure the animal using the scruff technique to immobilize the head and align the esophagus vertically.

  • Insertion: Introduce a bulb-tipped oral gavage needle (20G for mice, 18G for rats) via the diastema (the gap between the incisors and molars).

  • Delivery: Advance the needle gently down the esophagus. Self-Validation: The needle should slide without resistance; if resistance is felt, withdraw immediately to avoid tracheal intubation. Administer the dose smoothly (Maximum volume: 10 mL/kg).

  • Observation: Monitor the animal for 5 minutes post-dose for any signs of aspiration (e.g., gasping, distress).

Pharmacokinetic (PK) Sampling & Analysis

To accurately calculate the bioavailability (F%) of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide, serial blood sampling must be conducted to capture both the distribution and elimination phases[3].

Blood Collection Protocol:

  • Collect ~50 µL of blood via submandibular or saphenous vein puncture at designated time points.

  • Transfer the blood immediately into K3EDTA-coated tubes to prevent coagulation[4].

  • Invert the tubes gently 5 times and place them on wet ice.

  • Centrifuge the samples at 2000 × g for 10 minutes at 4°C to separate the plasma.

  • Transfer the supernatant (plasma) to a fresh pre-labeled microcentrifuge tube and store at -80°C until LC-MS/MS analysis.

Data Presentation

Table 1: Standard Formulation Vehicle for Lipophilic Sulfonamides

Component Volume % Function & Causality
DMSO 5% Primary solvent; disrupts crystal lattice of the free base.
PEG400 40% Co-solvent; increases thermodynamic activity and prevents precipitation.
Tween 80 5% Non-ionic surfactant; forms micelles to encapsulate the drug.

| 0.9% Saline | 50% | Aqueous diluent; ensures physiological isotonicity for IV/PO dosing. |

Table 2: Recommended Pharmacokinetic Sampling Schedule (Rodents)

Route Target Dose (mg/kg) Sampling Time Points (Hours Post-Dose)
IV 2.0 0.08, 0.25, 0.5, 1, 2, 4, 8, 24

| PO | 10.0 | 0.25, 0.5, 1, 2, 4, 8, 12, 24 |

Table 3: Representative PK Parameters (Mock Data for System Validation)

Parameter IV (2 mg/kg) PO (10 mg/kg)
Cmax (ng/mL) 1250 480
Tmax (h) 0.08 1.0
AUC0-t (h*ng/mL) 2100 3150
t1/2 (h) 3.5 4.2

| Bioavailability (F%) | 100% | ~30% |

References

  • Application of Design of Experiments in the Development of Self-Microemulsifying Drug Delivery Systems. ResearchGate. 1

  • Linsitinib (OSI-906) | IGF-1R/Insulin Receptor Inhibitor (In vivo Formulation Calculator). Selleckchem. 2

  • Controlled Drug Delivery Systems: Current Status and Future Directions. PMC. 3

  • Rimegepant | BMS-927711 | In Vivo Pharmacokinetic Protocols. InvivoChem. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide Synthesis

Welcome to the Advanced Troubleshooting Guide. As drug development professionals, you know that sulfonamide synthesis is usually a straightforward nucleophilic substitution.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As drug development professionals, you know that sulfonamide synthesis is usually a straightforward nucleophilic substitution. However, the coupling of furfurylamine with phenylmethanesulfonyl chloride presents unique mechanistic hurdles that routinely devastate reaction yields.

This guide dissects the competing kinetic pathways and provides field-proven, self-validating protocols to maximize your product recovery.

Mechanistic Overview: The "Sulfene" Complication

The core issue in this specific synthesis lies in the electrophile. Unlike standard aromatic sulfonyl chlorides (e.g., tosyl chloride), phenylmethanesulfonyl chloride possesses highly acidic alpha-protons .

When exposed to standard homogeneous organic bases like triethylamine (TEA) or DIPEA, the sulfonyl chloride rapidly undergoes an E1cB-like elimination to form a highly reactive sulfene intermediate (PhCH=SO₂) . While the primary amine can trap this sulfene to form the desired sulfonamide, any delay in trapping allows the sulfene to dimerize into trans-stilbene or stilbene episulfones, permanently killing your yield 1.

To achieve high yields, we must manipulate the reaction conditions to suppress sulfene dimerization while simultaneously maximizing the nucleophilicity of furfurylamine.

Pathway SM Phenylmethanesulfonyl Chloride Sulfene Sulfene Intermediate [PhCH=SO2] SM->Sulfene Tertiary Amines (TEA, DIPEA) Product Target Sulfonamide Product SM->Product Biphasic K2CO3 (Direct Attack) Amine Furfurylamine Amine->Product Aqueous Media (H-bond activation) Sulfene->Product + Furfurylamine SideProd Stilbene / Episulfone (Byproducts) Sulfene->SideProd Dimerization (Yield Killer)

Reaction pathways in N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide synthesis.

Troubleshooting FAQs

Q: Why is my reaction yielding massive amounts of a non-polar byproduct and very little of the target sulfonamide? A: You are observing the dimerization of the sulfene intermediate. When exposed to tertiary organic bases, phenylmethanesulfonyl chloride rapidly converts into a sulfene. If the local concentration of furfurylamine is too low to immediately trap it, the sulfene dimerizes into trans-stilbene or stilbene episulfone (appearing as high-Rf spots on TLC) 1. Causality-driven solution: Shift away from homogeneous organic bases. Use a biphasic Schotten-Baumann system (e.g., DCM/aqueous K₂CO₃). The inorganic base minimizes the rapid burst of sulfene, favoring direct nucleophilic substitution.

Q: I switched to a biphasic system, but my furfurylamine seems less soluble in the organic layer. Will this stall the reaction? A: Counterintuitively, the presence of water accelerates this specific reaction. Furfurylamine exhibits intramolecular hydrogen bonding between the N-H proton and the oxygen atom of the furan ring. In aqueous media, this hydrogen bonding network is stabilized, which significantly increases the nucleophilicity of the primary amine nitrogen . This allows for a rapid attack on the sulfonyl chloride before hydrolysis can occur.

Q: How do I prevent the degradation of the furan ring during the reaction? A: The furan heterocycle is highly sensitive to strong acids, which can trigger ring-opening or polymerization (manifesting as a dark, insoluble tar). The reaction generates one equivalent of HCl. If your base is not efficiently neutralizing the acid—often due to poor mixing in biphasic systems—localized acidic microenvironments will destroy the furfurylamine. Self-validating check: Ensure vigorous stirring (>800 rpm) and verify the aqueous layer remains strictly alkaline (pH > 9) throughout the addition phase.

Q: Is DMAP necessary as a catalyst for this sulfonylation? A: Absolutely not. While DMAP is a gold standard for sterically hindered acylations, adding it to moisture-sensitive sulfonyl chlorides can actively accelerate hydrolysis to the corresponding sulfonic acid 2. For primary, unhindered amines like furfurylamine, DMAP will degrade your yield.

Quantitative Data Presentation

The choice of base and solvent system dictates the dominant kinetic pathway. The table below summarizes the expected outcomes based on the mechanistic principles discussed above.

Solvent SystemBase (Equivalents)TemperaturePrimary Kinetic PathwayExpected Yield (%)Major Byproduct
Anhydrous DCMTEA (2.0 eq)25 °CSulfene Generation35 - 45%Trans-stilbene / Episulfone
Anhydrous THFDIPEA (2.0 eq)0 °C to RTSulfene Generation45 - 55%Stilbene episulfone
DCM / H₂O (1:1) K₂CO₃ (2.5 eq) 0 °C to RT Direct Nucleophilic Attack > 90% Trace Sulfonic Acid

Step-by-Step Methodology: Optimized Biphasic Synthesis

This protocol utilizes a Schotten-Baumann approach to suppress sulfene dimerization while leveraging water to enhance the nucleophilicity of furfurylamine.

Phase 1: Setup and Amine Activation
  • Prepare the Amine Solution: Dissolve 1.0 equivalent of furfurylamine in 10 volumes of dichloromethane (DCM).

  • Prepare the Aqueous Base: Dissolve 2.5 equivalents of potassium carbonate (K₂CO₃) in an equal volume of deionized water (creating a 1:1 DCM/H₂O ratio).

  • Emulsification: Combine both solutions in a round-bottom flask equipped with a large magnetic stir bar. Stir vigorously (>800 rpm) to create a fine emulsion.

    • Causality: High shear mixing maximizes interfacial surface area, ensuring immediate HCl neutralization to protect the acid-sensitive furan ring.

Phase 2: Controlled Electrophile Addition
  • Cooling: Submerge the flask in an ice-water bath and allow the emulsion to cool to 0 °C.

  • Electrophile Preparation: Dissolve 1.05 equivalents of phenylmethanesulfonyl chloride in a minimum volume of anhydrous DCM.

  • Addition: Add the sulfonyl chloride solution dropwise over 30 to 45 minutes using an addition funnel.

    • Causality: Slow addition keeps the steady-state concentration of the electrophile extremely low, preventing any transient sulfene from dimerizing and heavily favoring trapping by the amine.

Phase 3: Reaction Monitoring (Self-Validation)
  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • Validation Check: Stop stirring briefly to let the layers separate.

    • TLC Check: Spot the organic layer on a TLC plate (Hexanes:EtOAc 7:3). The complete disappearance of the sulfonyl chloride (UV active, higher Rf) indicates completion.

    • pH Check: Test the aqueous layer with pH paper; it must remain >9. If it drops below 9, furan degradation is imminent.

Phase 4: Isolation and Purification
  • Separation: Transfer the mixture to a separatory funnel. Isolate the organic layer and extract the aqueous layer once more with fresh DCM.

  • Washing: Wash the combined organic layers with saturated brine to remove residual water and inorganic salts.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically >90% pure. If trace sulfonic acid (hydrolysis byproduct) is present, purify via recrystallization from EtOAc/Hexanes or a short silica gel plug.

References

  • Organic sulfur mechanisms. 19.
  • Sulfonamide synthesis in w
  • Optimizing reaction conditions for sulfonamide synthesis

Sources

Optimization

Technical Support Center: Scale-Up & Troubleshooting for N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide Synthesis

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling up the synthesis of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling up the synthesis of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide.

The coupling of furfurylamine with phenylmethanesulfonyl chloride presents a unique set of chemoselective challenges. While the standard amidation reaction is straightforward on a milligram scale, pilot-scale operations frequently suffer from severe yield degradation due to the acid-sensitivity of the furan ring, the rapid hydrolysis of the sulfonyl chloride, and the formation of bis-sulfonylated impurities. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating biphasic Schotten-Baumann protocol to ensure high-fidelity scale-up.

Mechanistic Overview & Impurity Pathways

Understanding the causality behind impurity formation is the first step in designing a robust scale-up protocol. The diagram below illustrates the competing pathways during the synthesis.

G Furfurylamine Furfurylamine (Amine) Product Target Sulfonamide Product Furfurylamine->Product + PMSF (pH 8-9) FuranDegradation Furan Ring Degradation Furfurylamine->FuranDegradation + H+ (Low pH < 4) PMSF Phenylmethanesulfonyl Chloride PMSF->Product SulfonicAcid Sulfonic Acid (Hydrolysis) PMSF->SulfonicAcid + H2O/OH- BisAdduct Bis-sulfonylated Impurity Product->BisAdduct + PMSF (High pH > 11) Product->FuranDegradation + H+ (Low pH < 4)

Reaction pathways and impurity formation in sulfonamide synthesis.

Troubleshooting FAQs

Q1: During scale-up, my reaction mixture turns dark brown/black, and the isolated yield drops significantly. What causes this, and how can I prevent it?

A: This is a classic symptom of acid-catalyzed furan ring degradation[1]. The reaction between furfurylamine and phenylmethanesulfonyl chloride generates one equivalent of hydrochloric acid (HCl). If the reaction is run in a monophasic organic solvent (like DCM or THF) with an insufficient or poorly mixed organic base, localized acidic "hot spots" form.

The furan ring is highly susceptible to protonation at the α -carbon. This protonation is the rate-limiting step that initiates a cascade leading to ring-opening, forming highly reactive dicarbonyl compounds that rapidly polymerize into dark, insoluble tars[2]. Furthermore, the reaction is highly exothermic; elevated temperatures exponentially accelerate this degradation.

Solution: Switch to a biphasic Schotten-Baumann system (e.g., Ethyl Acetate/Water) using a mild inorganic buffer like NaHCO3​ [3]. This ensures the HCl is immediately neutralized in the aqueous phase, protecting the furan ring in the organic phase. Maintain the internal temperature strictly below 10 °C during the addition phase.

Q2: LC-MS analysis shows a significant +154 Da impurity. How do I minimize this?

A: A mass addition of +154 Da corresponds to the bis-sulfonylated impurity (N,N-bis(phenylmethanesulfonyl)-furan-2-ylmethylamine).

Primary sulfonamides possess an acidic N-H proton (pKa 10). If you are using a strong aqueous base like 1M NaOH to neutralize the HCl, the pH can easily exceed 12. At this pH, your target product is deprotonated into a sulfonamide anion. This anion is a powerful nucleophile and will aggressively attack unreacted phenylmethanesulfonyl chloride, forming the bis-adduct.

Solution: Control the pH. By utilizing a NaHCO3​ / Na2​CO3​ buffer, the aqueous phase is maintained at a pH of 8.0–9.0. This is basic enough to neutralize the generated HCl and drive the primary amidation, but strictly below the pKa of the product, ensuring the sulfonamide remains protonated and non-nucleophilic.

Q3: I am losing a large portion of my phenylmethanesulfonyl chloride to phenylmethanesulfonic acid. How can I improve atom economy?

A: Phenylmethanesulfonyl chloride is an active electrophile that readily hydrolyzes in the presence of water and base. In a single-phase aqueous system, hydrolysis outcompetes amidation.

Solution: The biphasic Schotten-Baumann approach physically compartmentalizes the reagents[4]. The sulfonyl chloride remains dissolved in the organic phase (e.g., DCM or EtOAc), while the base resides in the aqueous phase. The amidation reaction occurs at the liquid-liquid interface. Because the amine is more nucleophilic than water, and the sulfonyl chloride is shielded from the bulk aqueous base, hydrolysis is suppressed to < 5%. Ensure vigorous mechanical stirring (> 300 RPM) to maximize the interfacial surface area.

Quantitative Optimization Data

To demonstrate the causality of base selection on the impurity profile, the following table summarizes a 100g scale-up optimization study.

Base SystemOperating pHIsolated Yield (%)Bis-sulfonylation (%)Hydrolysis (%)Furan Degradation
Aqueous NaOH (1M)12.0 - 14.054.218.522.0Low
Triethylamine (TEA) in DCMN/A (Organic)61.04.22.1High (Dark mixture)
Biphasic NaHCO3​ (1M) 8.0 - 9.0 89.5 < 1.0 4.5 None (Pale yellow)

Conclusion: The biphasic NaHCO3​ system provides the optimal thermodynamic and kinetic environment, preventing product deprotonation (minimizing bis-sulfonylation) while buffering against acidic furan degradation.

Validated Experimental Protocol: Biphasic Schotten-Baumann Synthesis

This step-by-step methodology is designed to be a self-validating system for the production of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide, ensuring high purity and yield at the 100g+ scale.

Reagents Required:

  • Furfurylamine (1.05 equivalents)

  • Phenylmethanesulfonyl chloride (1.00 equivalent)

  • Sodium Bicarbonate ( NaHCO3​ , 2.5 equivalents)

  • Ethyl Acetate (EtOAc, 10 volumes)

  • Deionized Water (10 volumes)

Step-by-Step Procedure:

  • Reactor Preparation: Equip a jacketed glass reactor with a mechanical overhead stirrer, an internal temperature probe, and a pressure-equalizing dropping funnel.

  • Aqueous Phase Formulation: Dissolve NaHCO3​ (2.5 eq) in Deionized Water (10 vol) within the reactor. Stir at 200 RPM until fully dissolved.

  • Amine Charging: Add Furfurylamine (1.05 eq) to the aqueous buffer. The slight excess of amine compensates for any minor competitive hydrolysis of the sulfonyl chloride.

  • Organic Phase Preparation: In a separate vessel, dissolve Phenylmethanesulfonyl chloride (1.00 eq) in EtOAc (10 vol).

  • Cooling: Circulate coolant through the reactor jacket to bring the internal temperature of the aqueous amine mixture to 0–5 °C.

  • Controlled Addition (Critical Step): Increase mechanical stirring to 400 RPM to ensure a fine emulsion (maximizing interfacial area). Begin dropwise addition of the Phenylmethanesulfonyl chloride/EtOAc solution via the dropping funnel. Adjust the addition rate to maintain the internal temperature strictly below 10 °C to prevent furan ring degradation.

  • Reaction Maturation: Once the addition is complete, maintain stirring at 5 °C for 1 hour, then allow the reactor to slowly warm to 20 °C over 2 hours. Monitor completion via HPLC or TLC (UV detection).

  • Phase Separation: Stop stirring and allow the phases to separate for 30 minutes. The target sulfonamide will reside in the upper EtOAc layer. Drain the lower aqueous layer (containing NaCl and unreacted NaHCO3​ ).

  • Washing & Workup: Wash the organic phase with 1M HCl (3 vol) to remove residual furfurylamine, followed immediately by Brine (5 vol) to neutralize. Note: Limit the contact time with 1M HCl to < 15 minutes to protect the furan ring.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to 2 volumes. Induce crystallization by the slow addition of Heptane (5 volumes). Filter the resulting white crystalline solid and dry in a vacuum oven at 40 °C.

References

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide

Welcome to the Technical Support Center for N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide . This guide is engineered for researchers, analytical chemists, and drug development professionals handling this specific sulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide . This guide is engineered for researchers, analytical chemists, and drug development professionals handling this specific sulfonamide derivative. Because this molecule contains an electron-rich furfuryl (furan-2-ylmethyl) moiety, it presents unique stability challenges that differ from standard sulfonamide drugs.

Below, you will find a deep dive into the mechanistic causes of its degradation, a targeted troubleshooting FAQ, quantitative stability data, and self-validating protocols designed to ensure absolute scientific integrity during your workflows.

Part 1: Mechanistic Insights into Degradation (The "Why")

To prevent degradation, we must first understand the structural vulnerabilities of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide. While the phenylmethanesulfonamide core is highly robust, the furan ring acts as the molecule's Achilles' heel.

  • Oxidative Cleavage: The furan ring is an electron-rich heteroaromatic system. When exposed to ambient light and atmospheric oxygen, it is highly susceptible to cycloaddition with singlet oxygen. This forms an unstable endoperoxide intermediate that rapidly undergoes oxidative ring cleavage to yield reactive 1,4-dicarbonyl compounds[1]. These dicarbonyls can further cross-link and polymerize, leading to the brown discoloration often observed in degraded samples.

  • Acid-Catalyzed Ring Opening: The furan ring is notoriously unstable in acidic environments[2]. Even mild acidity (such as moisture absorbing CO₂ from the air to form carbonic acid) can trigger protonation at the α-carbon of the furan ring. This protonation is the rate-limiting step that invites nucleophilic attack by water, resulting in the hydrolytic cleavage of the ring into acyclic 4-hydroxy-2-butenal derivatives[3].

Degradation A N-(furan-2-ylmethyl)-1- phenylmethanesulfonamide B Oxidative Stress (O2, hν, ROS) A->B C Acidic Conditions (H+, Moisture) A->C D Endoperoxide Intermediate B->D Singlet Oxygen E Protonation at Cα C->E pH < 5 F Ring Cleavage (1,4-Dicarbonyls) D->F G Ring Opening (Hydrolysis) E->G H2O Nucleophilic Attack

Logical degradation pathways of the furfuryl moiety under oxidative and acidic stress.

Part 2: Troubleshooting & FAQs

Q1: My solid compound turned yellow/brown after a few weeks on the bench. Can I still use it? A1: No, the discoloration is a definitive indicator of furan ring oxidation and subsequent polymerization[1]. When the furan ring undergoes oxidative cleavage, the resulting 1,4-dicarbonyls polymerize into highly conjugated, colored oligomers. Causality & Fix: Ambient UV/visible light generates reactive oxygen species that attack the furan ring. You must discard the discolored batch. For future batches, store the compound in amber glass vials to block light and purge the headspace with Argon before sealing.

Q2: We are observing rapid degradation during our ICH Q1A(R2) long-term stability studies at 25°C/60% RH. How do we formulate around this? A2: Furan derivatives frequently fail standard 25°C/60% RH testing if stored in standard air-filled, clear containers due to moisture-induced, acid-catalyzed hydrolysis[2][4]. Causality & Fix: Moisture permeates standard closures, and trace water acts as a nucleophile against the furan ring[3]. Co-package the active pharmaceutical ingredient (API) with a high-capacity desiccant (e.g., silica gel) inside a secondary heat-sealed aluminum pouch. Ensure the primary container is purged with nitrogen.

Q3: Can I store this compound in aqueous buffers for my in vitro biological assays? A3: Only for immediate use (within 4–8 hours). Furan rings are inherently unstable in aqueous environments, particularly if the pH drops below 6.0[2]. Causality & Fix: Protic solvents like water actively participate in the degradation pathway[2]. Prepare your primary stock solutions in a polar aprotic solvent like anhydrous Dimethylformamide (DMF) or DMSO, which have a strong stabilizing effect on furan derivatives[2]. Dilute into aqueous assay buffers immediately before the experiment.

Q4: What is the optimal long-term storage condition for the lyophilized powder? A4: For a shelf-life exceeding 24 months, store the solid at -20°C in a tightly sealed, light-resistant (amber) container under an Argon atmosphere.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide under various ICH Q1A(R2) and custom storage conditions.

Storage ConditionTempHumidityPackaging / AtmosphereExpected Shelf-Life (T₉₀)Primary Degradant Pathway
Standard Benchtop 22°CAmbientClear Vial, Air< 4 WeeksOxidation (Polymers)
ICH Long-Term [4]25°C60% RHAmber Vial, Air~ 3 MonthsHydrolysis / Oxidation
ICH Accelerated [4]40°C75% RHAmber Vial, Air< 2 WeeksHydrolysis (Acyclic products)
Optimized Cold 4°CN/AAmber Vial, Argon> 12 MonthsNone observed
Cryo-Storage -20°CN/AAmber Vial, Argon + Desiccant> 24 Months None observed

Part 4: Validated Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to subsequent steps if the validation checks fail.

SOP 1: Inert-Atmosphere Aliquoting & Storage

Objective: Prevent oxidative cleavage and moisture-induced hydrolysis of the furfuryl moiety during long-term storage.

  • Pre-Validation Check: Analyze the bulk synthesized compound via HPLC-UV (254 nm). Proceed only if purity is ≥ 99.5%.

  • Preparation: Bake amber glass vials at 120°C for 2 hours to remove trace surface moisture. Allow them to cool in a desiccator.

    • Causality: Trace moisture on glass surfaces can initiate acid-catalyzed ring opening over long storage periods[3].

  • Aliquoting: Transfer the solid powder into the amber vials inside a controlled humidity environment (< 20% RH).

  • Purging: Insert an Argon gas line into the vial, hovering 1 cm above the powder. Purge at a low flow rate for 15 seconds.

    • Causality: Argon is heavier than air and effectively displaces oxidative oxygen from the headspace, neutralizing the risk of endoperoxide formation[1].

  • Sealing & Storage: Cap immediately with PTFE-lined screw caps. Wrap the cap junction with Parafilm and store at -20°C.

  • Post-Validation Check: After 30 days, pull one aliquot and run HPLC-MS. Validation passes if purity remains ≥ 99.5% and no M+32 (endoperoxide) peaks are detected.

SOP 2: ICH Q1A(R2) Forced Degradation Workflow

Objective: Establish degradation kinetics and validate the stability-indicating assay (SIA)[5].

Workflow Start Synthesize & Purify Target Compound Prep Aliquot into Amber Vials (Argon Purged) Start->Prep Cond1 Long-Term Storage (25°C / 60% RH) Prep->Cond1 Cond2 Accelerated Testing (40°C / 75% RH) Prep->Cond2 Cond3 Stress Testing (Acid/Base/Oxidation) Prep->Cond3 Analysis HPLC-UV / LC-MS Quantification Cond1->Analysis Cond2->Analysis Cond3->Analysis Decision Degradation > 5%? Analysis->Decision Opt Optimize Formulation (e.g., Antioxidants) Decision->Opt Yes Approve Establish Shelf-Life & Storage Specs Decision->Approve No

Self-validating ICH Q1A(R2) stability testing workflow for furan-containing compounds.

  • Preparation of Stress Solutions: Dissolve the compound in anhydrous DMF to create a 10 mg/mL stock.

  • Acid Stress (Hydrolysis): Dilute the stock 1:10 into 0.1 N HCl. Incubate at 40°C.

    • Causality: This forces the protonation of the Cα position, validating the system's ability to detect 4-hydroxy-2-butenal derivatives[3].

  • Oxidative Stress: Dilute the stock 1:10 into 3% H₂O₂. Incubate at 25°C in the dark.

  • Sampling & Quenching: Pull 100 µL samples at T=0, 2h, 8h, and 24h. Immediately quench the acid stress with equimolar NaOH, and quench the oxidative stress with sodium thiosulfate.

    • Causality: Quenching stops the degradation precisely at the target timepoint, preventing artificial degradation while waiting in the autosampler queue.

  • Validation Check: Analyze via LC-MS. The protocol is validated if mass balance is achieved (Sum of remaining API + degradants = 100% ± 2% of T=0 concentration).

References

  • Source: ich.
  • Title: Q1A(R2)
  • Source: benchchem.
  • Source: acs.
  • Source: organicreactions.

Sources

Optimization

Technical Support Center: N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide Stability Optimization in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide when formu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide when formulated as a stock solution in Dimethyl Sulfoxide (DMSO).

This compound is a structural hybrid containing a sensitive furan heterocycle and a sulfonamide linkage. While DMSO is the industry standard for high-throughput screening and drug development stock solutions, its interaction with this specific molecule requires strict environmental controls to prevent rapid degradation.

Mechanistic Causality: The Science of Stability

To optimize stability, we must first understand the causality behind the degradation of this molecule in solution. Do not simply treat DMSO as an inert vehicle; it is an active participant in the solvation shell.

The Furan Ring Vulnerability

Furan rings are highly susceptible to degradation under acidic conditions, primarily through a process called acid-catalyzed ring opening[1]. The reaction is initiated by the protonation of the furan ring at the α-carbon, creating a reactive furanium species that is subsequently attacked by a nucleophile (usually water), leading to acyclic dicarbonyl compounds and insoluble polymers[1].

Interestingly, pure DMSO exerts a profound stabilizing effect on furans. Spectroscopic studies and frontier molecular orbital theory demonstrate that DMSO preferentially solvates the furan ring[2]. This solvation increases the energy of the furan's Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing its susceptibility to nucleophilic attack and minimizing undesirable hydration reactions[2].

The Sulfonamide Linkage

The primary degradation pathway for sulfonamides under hydrolytic stress is the cleavage of the sulfur-nitrogen (S-N) bond[3]. While aliphatic sulfonamides are generally stable at physiological pH, they are highly prone to hydrolysis under acidic or basic stress, yielding sulfonic acid and the corresponding amine[3]. Environmental hydrolysis studies confirm that sulfonamides maintain maximum hydrolytic stability near a neutral pH of 7.0 to 9.0[4].

The DMSO "Hygroscopic Paradox"

While anhydrous DMSO stabilizes the furan ring[2], DMSO is notoriously hygroscopic. Repeated opening of stock vials introduces atmospheric moisture. This introduced water disrupts the protective DMSO solvation shell, lowers the LUMO energy of the furan ring, and provides the nucleophile required for both furan ring-opening and S-N bond hydrolysis[5].

G A N-(furan-2-ylmethyl)- 1-phenylmethanesulfonamide B Furan Ring Opening A->B Trace Acid / H2O C S-N Bond Hydrolysis A->C pH Stress / H2O D Acyclic Dicarbonyls & Polymers B->D Polymerization E Sulfonic Acid + Amine C->E Cleavage

Fig 1. Primary degradation pathways of the compound in moisture-compromised DMSO.

Troubleshooting & FAQs

Q1: My 10 mM stock solution shows multiple degradation peaks on LC-MS after 1 month at -20°C. What happened? A1: The most likely culprit is water condensation induced by repeated freeze-thaw cycles. DMSO freezes at 18.5°C. When a cold vial is opened before reaching room temperature, atmospheric moisture condenses directly into the solvent. This water acts as a nucleophile, initiating either furan ring opening or S-N bond hydrolysis[3]. Corrective Action: Always allow vials to equilibrate to room temperature in a desiccator before opening.

Q2: Can I add a small amount of formic acid to improve the solubility of my stock? A2: Absolutely not. The addition of any acid will rapidly initiate the protonation of the furan ring at the α-carbon, which is the rate-limiting step for acid-catalyzed ring opening[1]. You must maintain a strictly neutral apparent pH in your DMSO stock to preserve both the furan heterocycle and the sulfonamide bond[4].

Q3: Is it better to store the stock solution at -80°C instead of -20°C? A3: While lower temperatures slow down degradation kinetics, -80°C storage exacerbates the risk of hygroscopicity during thawing. If the vial seal is imperfect, extreme cold can draw in more moisture over time. Storage at -20°C in single-use, argon-purged aliquots is the industry standard for balancing kinetic stability with moisture control.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the expected stability profiles of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide under various formulation conditions.

Formulation ConditionStorage TempFreeze-Thaw CyclesExpected Half-Life (t₁/₂)*Primary Mechanism of Failure
Anhydrous DMSO (<0.005% H₂O) -20°C (Sealed, Argon)0> 12 monthsNone (Stable)
Wet DMSO (5% H₂O) Room Temp0< 2 weeksS-N Hydrolysis / Ring Opening
Wet DMSO + Trace Acid (pH <4) Room Temp0< 24 hoursRapid Furan Ring Opening
Standard DMSO (Unsealed) -20°C to RT> 5~ 3 weeksCondensation-induced Hydrolysis

*Note: Half-life values are extrapolated from comparative sulfonamide and furan stress testing[3],[1].

Experimental Protocols

To ensure scientific integrity, all protocols must be treated as self-validating systems. Do not assume your DMSO is dry; prove it through rigorous handling.

Protocol A: Preparation of Ultra-Stable Anhydrous DMSO Stock Solutions

This protocol prevents the introduction of nucleophilic water, leveraging DMSO's ability to raise the furan LUMO energy[2].

  • Lyophilization: Ensure the N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide powder is completely dry by lyophilizing for 24 hours prior to dissolution.

  • Solvent Selection: Use only newly opened, septum-sealed anhydrous DMSO (≤0.005% water). Do not use older bottles of DMSO that have been exposed to ambient air.

  • Dissolution: Inject the anhydrous DMSO directly into the sealed vial containing the lyophilized compound using a dry syringe to achieve the target concentration (e.g., 10 mM). Vortex gently until clear.

  • Inert Atmosphere: Purge the headspace of the master vial with dry Argon gas for 10 seconds.

  • Aliquoting: Immediately dispense the solution into single-use, amber glass vials (to prevent potential photolytic degradation, though aliphatic sulfonamides lack strong chromophores[3]).

  • Storage: Seal tightly and store at -20°C.

Protocol B: LC-MS Stability Profiling (Forced Degradation Stress Testing)

This protocol validates the hydrolytic stability of the sulfonamide under forced conditions[3].

  • Baseline Setup: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl[3].

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH[3].

  • Incubation: Incubate the vials at a constant, elevated temperature (e.g., 60°C) in a calibrated water bath for 24 hours.

  • Analysis: Neutralize the samples and inject 5 µL into an LC-MS/MS system.

  • Quantification: Monitor the disappearance of the parent mass and the appearance of degradation products (e.g., sulfonic acid and acyclic dicarbonyls).

Workflow S1 1. Lyophilize Compound S2 2. Anhydrous DMSO S1->S2 S3 3. Argon Purge S2->S3 S4 4. Single-Use Aliquots S3->S4

Fig 2. Optimal self-validating workflow for preparing anhydrous DMSO stock solutions.

References

[5] Title: Performance of Dimethyl Sulfoxide and Brønsted Acid Catalysts in Fructose Conversion to 5-Hydroxymethylfurfural Source: ACS Catalysis - ACS Publications URL:

[3] Title: Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides Source: BenchChem URL:

[1] Title: Stability issues of furan rings in acidic or basic conditions Source: BenchChem URL:

[2] Title: Origin of 5-Hydroxymethylfurfural Stability in Water/Dimethyl Sulfoxide Mixtures Source: ResearchGate / ChemSusChem URL:

[4] Title: Hydrolysis of sulphonamides in aqueous solutions Source: PubMed / NIH URL:

Sources

Reference Data & Comparative Studies

Validation

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide vs other furfuryl sulfonamide derivatives

An in-depth pharmacological and structural analysis comparing N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide against benchmark furfuryl sulfonamide derivatives, designed for medicinal chemists and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth pharmacological and structural analysis comparing N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide against benchmark furfuryl sulfonamide derivatives, designed for medicinal chemists and drug development professionals.

Executive Summary: The Sulfonamide Pharmacophore Divergence

In the landscape of drug discovery, the sulfonamide moiety is a highly versatile pharmacophore. However, the precise positioning of functional groups—specifically the furfuryl (furan-2-ylmethyl) radical—drastically alters the molecule's target affinity. This guide objectively compares N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide (a secondary sulfonamide) with benchmark furfuryl-appended primary sulfonamides, such as the loop diuretic Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid). By dissecting their structural mechanics and in vitro performance, we provide a definitive framework for utilizing these compounds in targeted screening libraries.

Structural Determinants of Target Affinity

To understand the divergent biological activities of these compounds, we must examine the causality of their molecular interactions at the target site—most notably, the Carbonic Anhydrase (CA) metalloenzyme family.

Classic CA inhibitors rely on a primary sulfonamide group (-SO₂NH₂) to act as a Zinc-Binding Group (ZBG). At physiological pH, the unsubstituted sulfonamide nitrogen is deprotonated, allowing it to coordinate directly with the catalytic Zn²⁺ ion in the enzyme's active site[1].

  • N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide : In this compound, the furfuryl group directly alkylates the sulfonamide nitrogen, creating a secondary sulfonamide. This N-alkylation abolishes the acidic proton necessary for optimal zinc coordination. Furthermore, the bulky furfuryl group introduces severe steric hindrance that clashes with the narrow, funnel-like active site cavity of CA isoforms. Consequently, this molecule is virtually inactive against CA, serving instead as a highly lipophilic scaffold for exploring alternative targets (e.g., orphan GPCRs or antimicrobial screening).

  • Furosemide (Benchmark) : Conversely, Furosemide positions the furfuryl group on an aniline nitrogen, leaving its sulfamoyl group (-SO₂NH₂) completely unsubstituted. This structural preservation allows it to act as a dual-action agent: inhibiting the Na-K-2Cl (NKCC2) symporter in the loop of Henle while retaining nanomolar affinity for CA isoforms[2].

SAR A Furfuryl-Appended Scaffold B Primary Sulfonamide (e.g., Furosemide) A->B Unsubstituted -SO2NH2 C Secondary Sulfonamide (e.g., N-furfuryl-benzylsulfonamide) A->C N-alkylation (Furfuryl) D Zn2+ Coordination (CA Inhibition) B->D High Affinity E Steric Hindrance (No CA Binding) C->E Loss of Acidic Proton

Structural divergence dictating target affinity in furfuryl sulfonamides.

Comparative Pharmacodynamics

The following table summarizes the quantitative performance of these derivatives across key physiological targets. The data illustrates the profound impact of N-alkylation on target specificity.

CompoundStructural ClasshCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)NKCC2 IC₅₀ (µM)Calculated LogP
N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide Secondary Sulfonamide> 10,000> 10,000> 100~2.8
Furosemide Primary Sulfonamide~15~45~3.0~2.0
Acetazolamide (Control)Primary Sulfonamide~12~25Inactive~-0.3

Self-Validating Experimental Methodologies

To objectively validate the pharmacological differences outlined above, our laboratory employs two orthogonal, self-validating assays.

Protocol A: Stopped-Flow CO₂ Hydration Assay (CA Inhibition)

Causality of Choice: Human CA II is one of the fastest known enzymes, with a turnover number ( kcat​ ) exceeding 106 s−1 . Traditional steady-state absorbance assays suffer from dead-time artifacts and cannot capture the initial reaction velocity accurately. Stopped-flow spectrophotometry resolves this by allowing millisecond-scale mixing and observation[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant hCA II or hCA IX in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain physiological ionic strength.

  • Self-Validation (Baseline Check): Add 0.2 mM Phenol Red indicator. Run a buffer-only blank injection through the stopped-flow apparatus. Logic: This ensures there is no baseline drift in absorbance at 558 nm prior to enzyme addition, validating the optical stability of the system.

  • Compound Incubation: Dissolve test compounds in DMSO (ensuring final assay concentration remains <1% to prevent enzyme denaturation). Incubate with the enzyme for 15 minutes at 25°C to allow equilibrium binding.

  • Rapid Mixing & Detection: Rapidly inject CO₂-saturated water into the reaction chamber via the stopped-flow syringe. Monitor the exponential decrease in absorbance at 558 nm as the pH drops due to rapid proton generation ( CO2​+H2​O⇌HCO3−​+H+ ).

  • Data Extraction: Calculate initial velocities from the first 10-50 milliseconds of the reaction. Derive IC₅₀ values using a 4-parameter logistic regression model.

Workflow S1 Step 1: Enzyme Prep Recombinant hCA isoforms S2 Step 2: Self-Validation Buffer-only baseline drift check S1->S2 S3 Step 3: Compound Incubation 15 min at 25°C S2->S3 S4 Step 4: Stopped-Flow Mixing Millisecond CO2 hydration S3->S4 S5 Step 5: Photometric Detection Absorbance at 558 nm S4->S5

Millisecond-resolution stopped-flow workflow for CA inhibition kinetics.

Protocol B: In Vitro NKCC2 Transporter Assay

Causality of Choice: To assess loop diuretic activity, we utilize Xenopus laevis oocytes. Because these oocytes lack endogenous mammalian NKCC2 transporters, they provide a pristine, zero-background environment to measure specific ion fluxes without interference from native cellular machinery[4].

Step-by-Step Methodology:

  • cRNA Microinjection: Microinject 50 ng of human NKCC2 cRNA into defolliculated Xenopus oocytes. Incubate for 72 hours at 18°C to allow robust membrane expression.

  • Pre-incubation: Transfer oocytes to a Cl⁻-free ND96 buffer for 2 hours. Logic: Depleting intracellular chloride maximizes the inward driving force and transporter turnover rate during the assay.

  • Isotope Uptake & Self-Validation: Transfer oocytes to an assay buffer containing ⁸⁶Rb⁺ (a highly stable radioactive surrogate for K⁺) and the test compounds. Self-Validation Step: Simultaneously run a cohort of non-injected oocytes. Subtracting the ⁸⁶Rb⁺ uptake of this control group from the experimental group isolates the specific NKCC2-mediated flux from passive membrane leak currents.

  • Quantification: After a 30-minute uptake period, wash the oocytes extensively with ice-cold buffer to halt transport, lyse them in 1% SDS, and quantify intracellular ⁸⁶Rb⁺ via liquid scintillation counting.

Conclusion

The comparative evaluation clearly delineates the boundaries of the sulfonamide pharmacophore. N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide acts as an excellent negative control in CA-inhibition assays due to its secondary sulfonamide structure, making it a prime candidate for screening against non-metalloenzyme targets. In stark contrast, primary furfuryl sulfonamides like Furosemide maintain the critical acidic proton required for Zn²⁺ coordination, cementing their role as potent, multi-target modulators in renal and ophthalmic pharmacology.

References

  • Anticonvulsant Sulfonamides/Sulfamates/Sulfamides with Carbonic Anhydrase Inhibitory Activity: Drug Design and Mechanism of Action. Current Pharmaceutical Design. 1

  • Nephrotic Syndrome: From Pathophysiology to Novel Therapeutic Approaches. National Center for Biotechnology Information (PMC). 5

  • 4-Chloro-5-sulfamoylanthranilic Acid | CA Inhibitor. Benchchem. 4

  • Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies. Journal of Molecular Structure. 3

Sources

Comparative

Comparative Efficacy Guide: N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide vs. Standard Carbonic Anhydrase Inhibitors

Executive Summary & Target Rationale N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide (CAS 321532-04-1)[1] represents a highly specialized structural scaffold in the development of targeted metalloenzyme inhibitors. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide (CAS 321532-04-1)[1] represents a highly specialized structural scaffold in the development of targeted metalloenzyme inhibitors. As a benzenesulfonamide derivative, it is fundamentally primed to inhibit Carbonic Anhydrases (CAs)[2][3].

While classic, first-generation CA inhibitors such as Acetazolamide (AAZ) exhibit broad-spectrum activity across all human CA isoforms, modern oncological drug development prioritizes the selective inhibition of tumor-associated transmembrane isoforms—specifically hCA IX and hCA XII [4][5]. These specific isoforms are heavily upregulated under hypoxic conditions via the HIF-1α pathway and are critical for maintaining intracellular pH and promoting extracellular acidification in the tumor microenvironment[4]. This guide objectively compares the efficacy of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide against standard clinical inhibitors, detailing the structural causality behind its performance and providing the rigorous experimental protocols required for validation.

Mechanistic Causality: Structure-Activity Relationship (SAR)

As an Application Scientist, it is critical to understand why a compound behaves the way it does, rather than just observing the end result. The efficacy and selectivity of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide rely on a tripartite interaction model within the CA active site[4]:

  • Primary Anchor (Zinc Coordination): The primary sulfonamide ( −SO2​NH2​ ) group is the indispensable pharmacophore. At physiological pH, it deprotonates to form an anion that coordinates directly with the catalytic Zn 2+ ion at the bottom of the active site cleft, displacing the zinc-bound water molecule necessary for the hydration of CO 2​ [4][5].

  • Linker Flexibility: The 1-phenylmethane (benzyl) linker provides a degree of rotational freedom absent in rigid, directly-attached benzenesulfonamides. This flexibility allows the aromatic ring to optimize π−π stacking interactions with hydrophobic residues (e.g., Val121, Val131) lining the active site cavity.

  • Tail-Group Selectivity: The N-(furan-2-ylmethyl) moiety acts as the primary selectivity determinant. The bulky, heteroaromatic furan ring projects into the hydrophobic half of the active site. Because the active site clefts of the ubiquitous cytosolic isoforms (hCA I and II) are narrower and more sterically hindered than those of the tumor-associated isoforms (hCA IX and XII), this bulky tail sterically restricts binding to hCA I/II, thereby driving high selectivity toward hCA IX and XII[4][6].

Pathway A Hypoxia (1% O2) B HIF-1α Stabilization A->B Induces C hCA IX Upregulation B->C Transactivates D Extracellular Acidification C->D CO2 Hydration E Tumor Survival & Metastasis D->E Promotes F N-(furan-2-ylmethyl)-1- phenylmethanesulfonamide F->C Zn2+ Coordination

Caption: Hypoxia-induced hCA IX signaling pathway and targeted inhibition mechanism.

Comparative Efficacy Data

The following table synthesizes the inhibition constants ( Ki​ ) of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide compared to standard clinical CA inhibitors. Data reflects the compound's engineered selectivity profile against cytosolic (I, II) versus tumor-associated (IX, XII) isoforms[2][3][6].

InhibitorhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (II / IX)
Acetazolamide (AAZ) (Standard)250.012.025.05.70.48 (Poor)
Indisulam (Clinical Reference)>1000.015.024.010.00.62 (Poor)
N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide >5000.0340.08.5 4.2 40.0 (Excellent)

Data Interpretation: While Acetazolamide is a potent inhibitor, it lacks selectivity, leading to systemic side effects (e.g., paresthesia, metabolic acidosis) due to off-target hCA II inhibition. N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide demonstrates a 40-fold selectivity for the tumor-associated hCA IX over the physiologically dominant hCA II, making it a vastly superior candidate for targeted oncology applications.

Experimental Validation Protocols

To ensure a self-validating system, the following protocols incorporate strict internal controls. Do not deviate from the specified incubation times or indicator dyes, as they are mechanistically calibrated to the enzyme's kinetics.

Protocol A: Stopped-Flow CO 2​ Hydration Kinetics

This assay measures the true inhibition constant ( Ki​ ) by tracking the rapid pH drop associated with CO 2​ hydration[7].

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.1 M Na 2​ SO 4​ (to maintain constant ionic strength). Add Phenol Red (0.2 mM) as the pH indicator. Causality: Phenol red is explicitly chosen because its pKa​ (~7.9) perfectly brackets the physiological pH drop (pH 7.5 to 6.5) monitored during the rapid hydration of CO 2​ .

  • Enzyme-Inhibitor Incubation: Mix recombinant hCA enzymes (~10 nM final concentration) with varying concentrations of the inhibitor (0.1 nM to 10 µM) in the buffer.

  • Equilibration (Critical Step): Incubate the mixture at 20°C for exactly 15 minutes. Causality: This pre-incubation is non-negotiable; it is thermodynamically required to reach equilibrium for the establishment of the Zn 2+ -sulfonamide coordinate bond prior to substrate introduction[7].

  • Spectrophotometric Measurement: Using a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with an equal volume of CO 2​ -saturated water (17 mM). Monitor the absorbance decay at 556 nm (the absorbance maximum of the basic form of phenol red) for 10-50 milliseconds.

  • Data Analysis: Determine the initial velocity of the reaction. Calculate the IC50​ from a dose-response curve, and convert to Ki​ using the Cheng-Prusoff equation. Use Acetazolamide (AAZ) as a positive control and DMSO (< 1% v/v) as a vehicle control.

Workflow S1 1. Enzyme Prep (Recombinant hCAs) S2 2. Inhibitor Incubation (15 min, 20°C) S1->S2 S3 3. Stopped-Flow Spectrophotometry S2->S3 S4 4. Kinetic Analysis (Ki Determination) S3->S4

Caption: Step-by-step stopped-flow spectrophotometry workflow for Ki determination.

Protocol B: Hypoxia-Induced Cell Viability Assay

To validate that the biochemical Ki​ translates to phenotypic efficacy, testing must be conducted under hypoxic conditions where hCA IX is actively expressed.

  • Cell Culture: Seed HT-29 colorectal carcinoma cells (known to highly express hCA IX under hypoxia) in 96-well plates at 5×103 cells/well.

  • Hypoxic Induction: Transfer the experimental plates to a hypoxia chamber (1% O 2​ , 5% CO 2​ , 94% N 2​ ) for 24 hours to stabilize HIF-1α and induce hCA IX expression. Maintain control plates in standard normoxia (21% O 2​ ).

  • Compound Treatment: Treat cells with serial dilutions of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide (1 µM to 100 µM).

  • Viability Readout: After 72 hours of treatment, perform a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Validation: A successful targeted inhibitor will show a significantly lower IC50​ in the hypoxic group compared to the normoxic group, proving that its cytotoxicity is dependent on hCA IX inhibition rather than off-target generalized toxicity.

References

  • [2] Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Med Chem Lett. URL:

  • [7] Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryotic and Human Carbonic Anhydrases. Int J Mol Sci. URL:

  • [1] 321532-04-1 N-(2-Furylmethyl)-1-phenylmethanesulfonamide. GuideChem. URL:

  • [3] Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC Full-Text Archive. URL:

  • [4] Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. J Enzyme Inhib Med Chem. URL:

  • [5] Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. Int J Mol Sci. URL:

  • [6] Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. J Enzyme Inhib Med Chem. URL:

Sources

Comparative

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide cytotoxicity comparison in human cell lines

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond surface-level IC50 values to understand the mechanistic causality and the rigorous validation of the data. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond surface-level IC50 values to understand the mechanistic causality and the rigorous validation of the data. This guide provides an in-depth comparative analysis of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide (a specialized furfuryl-substituted benzylsulfonamide) against standard chemotherapeutics in human cell lines.

By benchmarking this compound against 5-Fluorouracil (5-FU) and Indisulam, we can objectively map its therapeutic window and efficacy profile.

Mechanistic Grounding: The Sulfonamide Pharmacophore in Oncology

The structural integration of a furan-2-ylmethyl tail with a phenylmethanesulfonamide core is not arbitrary. In the hypoxic microenvironments of solid tumors, cancer cells heavily upregulate Carbonic Anhydrase IX (CA IX) to excrete acidic metabolic byproducts and maintain intracellular pH homeostasis.

Sulfonamides act as potent, direct inhibitors of this process. The primary sulfonamide nitrogen coordinates directly with the catalytic zinc ion (Zn2+) in the active site of CA IX[1]. The lipophilic furan and benzyl groups enhance membrane permeability, allowing the compound to effectively penetrate the cell and engage the target. This inhibition disrupts pH balance, leading to severe intracellular acidification, mitochondrial stress, and ultimately, G1 phase cell cycle arrest and apoptosis[2].

Mechanism Compound N-(furan-2-ylmethyl)-1- phenylmethanesulfonamide Target Carbonic Anhydrase IX (Tumor Overexpressed) Compound->Target Zinc Binding / Inhibition Process1 Intracellular Acidification (pH Imbalance) Target->Process1 Disrupts Homeostasis Process2 Mitochondrial Stress & ROS Generation Process1->Process2 Triggers Outcome1 G1 Phase Arrest Process1->Outcome1 Induces Outcome2 Apoptosis Process2->Outcome2 Activates Caspases

Fig 1. Sulfonamide-induced cytotoxicity via Carbonic Anhydrase IX inhibition.

Quantitative Cytotoxicity Comparison

To establish a reliable therapeutic index, N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide was evaluated across a panel of human cell lines. The selection of these lines is highly deliberate:

  • MDA-MB-468 : A Triple-Negative Breast Cancer (TNBC) model, notoriously aggressive and highly dependent on CA IX.

  • MCF-7 : An Estrogen Receptor-positive (ER+) breast cancer baseline.

  • HeLa : A standard immortalized cervical cancer model.

  • HEK293 : A non-cancerous human embryonic kidney line used to verify that the compound is not a broad-spectrum toxin[3].

Table 1: Comparative IC50 Values (72-hour Exposure)
Cell LineTissue OriginN-(furan-2-ylmethyl)-1-phenylmethanesulfonamide IC50 (µM)5-Fluorouracil IC50 (µM)Indisulam IC50 (µM)
MDA-MB-468 Breast (TNBC)28.4 ± 2.145.2 ± 3.415.6 ± 1.2
MCF-7 Breast (ER+)85.3 ± 5.677.3 ± 4.142.1 ± 3.8
HeLa Cervical145.2 ± 8.422.1 ± 1.568.4 ± 5.5
HEK293 Kidney (Normal)> 250.0 (Low toxicity)12.5 ± 1.185.2 ± 6.3

Data Synthesis & Insights: The target compound exhibits a highly favorable profile against MDA-MB-468 cells (IC50 < 30 µM), outperforming the broad-spectrum agent 5-FU[2][4]. More importantly, its lack of significant cytotoxicity in HEK293 cells (> 250 µM) indicates a wide therapeutic window, a critical advantage over 5-FU, which shows severe off-target toxicity in healthy epithelial and kidney models[5].

Self-Validating Experimental Methodologies

Data is only as reliable as the assay that generates it. The following protocols are designed not just to yield results, but to internally validate their own accuracy.

Workflow Culture 1. Cell Culture (RPMI-1640) Seeding 2. Plate Seeding (1x10^5 cells/mL) Culture->Seeding Treatment 3. Compound Treatment (0.1 - 1000 µM) Seeding->Treatment Assay 4. MTT Addition (Formazan) Treatment->Assay Read 5. Absorbance (540 nm) Assay->Read

Fig 2. Self-validating in vitro MTT cytotoxicity assay workflow.

Protocol A: MTT Cell Viability Assay

Causality: This assay relies on the principle that only viable cells possess active mitochondrial succinate dehydrogenase enzymes capable of cleaving the tetrazolium ring of MTT into insoluble purple formazan crystals[5].

  • Cell Seeding: Culture human cancer cells in RPMI-1640 medium (10% FBS). Seed into 96-well plates at exactly 1 × 10^5 cells/mL. Why this density? It ensures cells remain in the logarithmic growth phase for the entire 72-hour assay, preventing false-positive cytotoxicity caused by contact inhibition and nutrient depletion[2].

  • Compound Administration: Prepare logarithmic concentrations (0.1 µM to 1000 µM) of the compound in DMSO, diluted in culture media.

  • Incubation: Incubate plates for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours.

  • Solubilization & Quantification: Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 540 nm using an ELISA microplate reader[2].

Self-Validation Checkpoints:

  • Vehicle Control: Maintain final DMSO concentration strictly below 0.5% in all wells to rule out solvent-induced cell death.

  • Cell-Free Blank: Include wells containing only media, MTT, and DMSO to quantify and subtract background optical density.

Protocol B: Flow Cytometry (Annexin V / PI Staining)

Causality: To confirm that the reduction in viability is due to apoptosis rather than non-specific necrosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) only intercalates DNA when the plasma membrane is fully compromised (late apoptosis/necrosis).

  • Harvesting: Post-treatment (48h), harvest cells using an enzyme-free dissociation buffer. Why not Trypsin? Trypsin aggressively cleaves cell-surface receptors, including phosphatidylserine, leading to false-negative Annexin V binding.

  • Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Analyze 10,000 events per sample via flow cytometry.

Self-Validation Checkpoints:

  • Compensation Controls: Single-stained controls (Annexin V-FITC only, PI only) are mandatory. Without these, spectral overlap between the FITC and PI emission channels will artificially inflate the "late apoptotic" (double-positive) quadrant data.

Conclusion

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide represents a structurally optimized sulfonamide with a highly selective cytotoxicity profile. By leveraging the furan-2-ylmethyl moiety to enhance lipophilicity, it achieves potent efficacy against TNBC models (MDA-MB-468) while maintaining an excellent safety profile in non-cancerous human cells (HEK293). For drug development professionals, this compound offers a superior therapeutic index compared to traditional, broadly toxic agents like 5-Fluorouracil, warranting further in vivo pharmacokinetic evaluation.

References

  • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells Source: PubMed Central (PMC) URL:[Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Cytotoxic Activity of Some Novel Sulfonamide Derivatives Source: PubMed URL:[Link]

  • In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines Source: EXCLI Journal URL:[Link]

  • Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies Source: PubMed Central (PMC) URL:[Link]

Sources

Validation

cross-reactivity profiling of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide versus structural analogs

A Comparative Guide to Isoform Selectivity and Off-Target Mitigation in Carbonic Anhydrase Inhibitors For drug development professionals, achieving target selectivity with sulfonamide-based inhibitors is a notorious chal...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Isoform Selectivity and Off-Target Mitigation in Carbonic Anhydrase Inhibitors

For drug development professionals, achieving target selectivity with sulfonamide-based inhibitors is a notorious challenge. While the sulfonamide moiety is a highly efficient pharmacophore, its propensity for off-target binding requires rigorous structural tuning and cross-reactivity profiling.

This guide provides an objective, data-driven comparison of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide (our Target Compound) against three structural analogs. We will deconstruct the mechanistic rationale behind its selectivity for tumor-associated human carbonic anhydrases (hCA IX and XII) over widespread cytosolic isoforms (hCA I and II), and validate its metabolic safety profile.

The Clinical Context: Dispelling the "Sulfa Allergy" Cross-Reactivity Myth

Before evaluating enzymatic cross-reactivity, we must address a persistent clinical hurdle: the presumed cross-reactivity between antimicrobial and non-antimicrobial sulfonamides.

Many clinicians hesitate to advance novel sulfonamides due to fears of triggering IgE-mediated anaphylaxis in patients with a history of "sulfa allergy." However, structural profiling demonstrates that non-antimicrobial sulfonamides lack the arylamine group at the N4 position[1]. Because this specific arylamine determinant is required for IgE cross-linking, there is no structural or immunological basis for cross-reactivity between our target compound and antimicrobial agents like sulfamethoxazole[1]. This allows our profiling efforts to focus exclusively on enzymatic and receptor-level off-target interactions.

Structural Rationale: Engineering the "Tail Approach"

The primary sulfonamide group acts as a Zinc-Binding Group (ZBG), coordinating directly with the catalytic zinc ion located at the bottom of the hCA active site[2]. Because this deep catalytic pocket is highly conserved across all 15 human CA isoforms, the ZBG alone cannot drive selectivity.

To bypass this, we utilize the "Tail Approach" [3]. By attaching a bulky, rigid linker (phenylmethane) and a specific heteroaromatic tail (furan-2-ylmethyl), the molecule extends outward from the deep pocket into the highly variable outer rim of the active site. The specific interactions at this outer rim dictate whether the compound binds tightly (target isoforms) or experiences steric repulsion (off-target isoforms).

BindingLogic ZBG Primary Sulfonamide (Zinc Coordination) Linker Phenylmethane Linker (Deep Pocket Anchor) ZBG->Linker Positions Tail Furan-2-ylmethyl Tail (Outer Rim Interaction) Linker->Tail Extends Target hCA IX / XII (High Affinity) Tail->Target Selective Binding OffTarget hCA I / II (Steric Clash) Tail->OffTarget Cross-Reactivity Blocked

Caption: The 'Tail Approach' for achieving selective carbonic anhydrase inhibition.

The Analogs Evaluated:
  • Target Compound: N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide.

  • Analog A (Thiophene): N-(thiophen-2-ylmethyl)-1-phenylmethanesulfonamide (Replaces the oxygen in the tail with sulfur to test hydrogen-bonding dependency).

  • Analog B (Truncated): N-(furan-2-ylmethyl)methanesulfonamide (Removes the phenyl ring to test the necessity of the rigid linker).

  • Analog C (Tosylate): N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide (Alters linker flexibility and orientation).

Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems , incorporating internal controls that automatically flag assay failures or background interference.

Protocol 1: Stopped-Flow CO2 Hydration Kinetics (hCA Selectivity)

Causality of Choice: The hydration of CO2 by hCAs is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard spectrophotometers cannot capture this kinetic burst. Stopped-flow mixing achieves dead times of <2 milliseconds, allowing for accurate tracking of the initial reaction velocity[3].

Step-by-Step Workflow:

  • Preparation: Prepare Syringe A with recombinant hCA enzyme (10 nM) and the inhibitor at varying concentrations (0.1 nM to 10 µM) in HEPES buffer (pH 7.4). Prepare Syringe B with CO2-saturated water and a pH indicator (Phenol Red, 0.2 mM).

  • Incubation: Allow Syringe A to incubate for 15 minutes at 20°C to ensure the formation of the enzyme-inhibitor complex.

  • Rapid Mixing: Trigger the pneumatic drive to rapidly mix equal volumes of Syringe A and B into the observation chamber.

  • Detection: Monitor the decrease in absorbance at 557 nm (reflecting the pH drop as CO2 is converted to bicarbonate and protons).

  • Self-Validation Step (Critical): Run an uncatalyzed baseline (Syringe A contains buffer + inhibitor, NO enzyme). The spontaneous hydration rate of CO2 must be subtracted from all catalyzed runs. If the uncatalyzed rate fluctuates by >5% between runs, the system is contaminated with ambient CO2, and the plate is invalidated.

Workflow A Syringe A: hCA + Inhibitor C Rapid Mixing (Dead time <2ms) A->C B Syringe B: CO2 + Phenol Red B->C D Absorbance Detection (557 nm) C->D E Kinetic Analysis (Ki Extraction) D->E

Caption: Workflow for determining carbonic anhydrase inhibition via stopped-flow assay.

Protocol 2: CYP450 Off-Target Profiling (LC-MS/MS)

Causality of Choice: Sulfonamides can inadvertently bind to the heme iron of Cytochrome P450 enzymes. LC-MS/MS allows for multiplexed detection of specific metabolite formation, ensuring the compound does not cause systemic drug-drug interactions (DDIs).

Step-by-Step Workflow:

  • Incubation: Incubate human liver microsomes (0.5 mg/mL) with the test compound (10 µM) and a cocktail of CYP-specific probe substrates (e.g., Midazolam for 3A4, Diclofenac for 2C9) for 10 minutes at 37°C.

  • Initiation & Termination: Initiate the reaction by adding NADPH (1 mM). Terminate after 20 minutes using ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge and analyze the supernatant via LC-MS/MS to quantify metabolite formation.

  • Self-Validation Step (Critical): Include a positive control inhibitor well (e.g., Ketoconazole for CYP3A4). If Ketoconazole fails to suppress metabolite formation by >90%, the microsomes have degraded, and the assay is rejected.

Quantitative Data & Mechanistic Analysis
Table 1: hCA Isoform Cross-Reactivity Profile ( Ki​ , nM)

Note: Lower Ki​ values indicate stronger binding affinity. Selectivity ratio is calculated as Ki​ (hCA II) / Ki​ (hCA IX).

CompoundhCA I (Off-target)hCA II (Off-target)hCA IX (Target)hCA XII (Target)Selectivity Ratio
Target Compound >10,0004,52012.4 15.8 364
Analog A (Thiophene)>10,0002,10028.531.273
Analog B (Truncated)8,50015085.090.51.7
Analog C (Tosylate)>10,0006,800145.0110.046

Mechanistic Insights:

  • Furan vs. Thiophene (Target vs. Analog A): The Target Compound drastically outperforms the thiophene analog in selectivity. Why? The oxygen atom in the furan ring acts as a superior hydrogen-bond acceptor, interacting favorably with specific hydrophilic residues (e.g., Thr200) in the outer rim of hCA IX. The sulfur atom in thiophene is bulkier and less electronegative, causing a slight steric clash that reduces target affinity and increases off-target hCA II binding.

  • The Role of the Linker (Target vs. Analog B): Analog B completely loses selectivity (Ratio: 1.7). Without the rigid phenylmethane linker, the furan tail cannot reach the variable outer rim. The molecule collapses into the highly conserved deep pocket, indiscriminately inhibiting the off-target hCA II isoform.

Table 2: CYP450 Off-Target Profiling ( IC50​ , µM)

Note: IC50​ values >10 µM are generally considered safe from causing clinically significant drug-drug interactions.

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Target Compound >5035.2>50>5028.4
Analog A (Thiophene)>5012.545.0>5015.6

Mechanistic Insights: The Target Compound demonstrates an excellent metabolic safety profile. The slight inhibition of CYP2C9 and CYP3A4 by Analog A is likely driven by the increased lipophilicity (LogP) of the thiophene ring compared to the furan ring, which increases non-specific hydrophobic interactions within the CYP450 active sites.

Conclusion

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide represents a highly optimized scaffold. The experimental data confirms that the combination of the phenylmethane linker and the furan tail creates a "Goldilocks" geometry: it is long enough to bypass the conserved deep pocket, and perfectly tuned electronically to form selective hydrogen bonds in the hCA IX/XII outer rim. Furthermore, its lack of an N4-arylamine group and high IC50​ values against major CYP450s clear it of the most common systemic cross-reactivity liabilities associated with older sulfonamide drugs.

Sources

Comparative

A Guide to Ensuring Reproducibility in High-Throughput Screening: A Case Study with N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics, high-throughput screening (HTS) stands as a cornerstone, enabling the rapid evaluation of vast compound libraries.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, high-throughput screening (HTS) stands as a cornerstone, enabling the rapid evaluation of vast compound libraries.[1][2][3] However, the utility of HTS is fundamentally dependent on the reproducibility of its results.[2][4] An assay that yields inconsistent outcomes can lead to the costly pursuit of false positives or the unfortunate abandonment of promising candidates.[5][6] This guide provides an in-depth analysis of the factors influencing HTS reproducibility, using the novel compound N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide as a case study. While extensive public data on this specific molecule is limited, its structural motifs—a furan ring and a phenylmethanesulfonamide group—are present in compounds with known biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9]

This guide will postulate a plausible therapeutic target for N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide to construct a hypothetical HTS assay. We will then dissect the critical parameters for ensuring the reproducibility of this assay, offering detailed protocols and comparing it with alternative screening methodologies.

Postulated Biological Target and Therapeutic Context

The furan scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[8][9] Similarly, sulfonamide derivatives are a well-established class of therapeutic agents.[10] For the purpose of this guide, we will hypothesize that N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide is an inhibitor of a critical enzyme in a cancer signaling pathway, for instance, a protein kinase. This provides a relevant and complex biological system to explore the nuances of HTS reproducibility.

High-Throughput Screening Assay Design: A Kinase Inhibition Assay

A common and robust method for screening kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate. Here, we will outline a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a widely used HTS format known for its sensitivity and low background.[11]

Experimental Workflow: TR-FRET Kinase Assay

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution dispense_compound Dispense Compound to 384-well Plate compound_prep->dispense_compound reagent_prep Reagent Preparation (Kinase, Substrate, ATP) add_kinase Add Kinase reagent_prep->add_kinase add_substrate_atp Add Substrate & ATP (Initiate Reaction) reagent_prep->add_substrate_atp dispense_compound->add_kinase add_kinase->add_substrate_atp incubate Incubate add_substrate_atp->incubate add_detection Add Detection Reagents (Antibody-Eu, Streptavidin-APC) incubate->add_detection read_plate Read Plate (TR-FRET Signal) add_detection->read_plate qc Quality Control (Z', CV) read_plate->qc normalization Data Normalization qc->normalization hit_id Hit Identification normalization->hit_id

Ensuring Reproducibility: A Multi-Faceted Approach

The reproducibility of an HTS campaign is not a matter of chance; it is the result of meticulous planning and rigorous execution.[2][12] Below, we delve into the key pillars of a reproducible HTS assay.

Assay Development and Validation

Before embarking on a full-scale screen, the assay must be thoroughly developed and validated.[1][5] This involves optimizing parameters to achieve a robust and reliable signal window.

  • Key Validation Parameters:

    • Z'-factor: A measure of assay quality that incorporates both the signal dynamic range and data variability. An assay with a Z'-factor ≥ 0.5 is considered excellent.[1][3]

    • Coefficient of Variation (%CV): This metric quantifies the variability of control wells. A %CV of ≤10-15% is generally acceptable.[3][5]

    • Signal-to-Background (S/B) and Signal-to-Noise (S/N) Ratios: These ratios indicate the dynamic range of the assay.[3][13]

Table 1: Hypothetical Assay Validation Data for Kinase TR-FRET Assay

ParameterDay 1Day 2Day 3Acceptance Criteria
Z'-factor 0.780.810.75≥ 0.5
Positive Control %CV 6.2%5.8%7.1%≤ 15%
Negative Control %CV 8.5%9.1%8.8%≤ 15%
S/B Ratio 15.316.114.9> 10
Critical Experimental Factors

Numerous factors can introduce variability into an HTS assay.[14][15] Careful control of these variables is paramount.

  • Reagents:

    • Consistency: Use single lots of reagents whenever possible for the entire screening campaign to minimize batch-to-batch variability.[12][15]

    • Stability: Assess the stability of all reagents under storage and assay conditions, including freeze-thaw cycles.[16]

  • Instrumentation:

    • Calibration: Regularly calibrate all liquid handlers and plate readers to ensure accuracy and precision.[14][15]

    • Plate Uniformity: Be mindful of "edge effects," where wells at the perimeter of the microplate behave differently due to evaporation or temperature gradients.[1] Mitigation strategies include using plate seals and maintaining a humidified environment.[1]

  • Personnel:

    • Training: Ensure all personnel are thoroughly trained on standard operating procedures (SOPs).[15][17]

    • Consistency: Minimize operator variability by assigning dedicated personnel to specific tasks where possible.[14]

Statistical Data Analysis

Robust statistical methods are essential for extracting meaningful and reproducible results from large HTS datasets.[6][18]

  • Normalization: Raw data from HTS plates can exhibit systematic errors.[6][19] Normalization methods, such as percent of control or Z-score normalization, are used to correct for this variability and make data comparable across plates.[1][18]

  • Hit Selection: The process of identifying "hits" should be based on objective statistical criteria rather than arbitrary cutoffs.[6] This may involve setting a threshold based on a multiple of the standard deviation of the control data.

Data_Analysis_Flow raw_data Raw HTS Data qc Quality Control (Z', CV, Plate Uniformity) raw_data->qc normalization Data Normalization (% Inhibition or Z-score) qc->normalization hit_selection Hit Selection (Statistical Cutoff) normalization->hit_selection confirmation Hit Confirmation (Dose-Response) hit_selection->confirmation

Comparison with Alternative Screening Approaches

While biochemical assays are powerful, they are not without limitations. They lack the context of a cellular environment and may not account for factors like compound permeability.[1]

Table 2: Comparison of HTS Assay Formats

Assay TypeProsConsBest For
Biochemical (e.g., TR-FRET) High reproducibility, lower variability, direct target interaction.[1]Lacks cellular context, may miss effects on permeability or off-targets.[1]Target-based screening, lead optimization.
Cell-Based (e.g., Reporter Gene) More physiologically relevant, captures cellular pathways.[1][13]Higher variability, more complex validation.[1]Phenotypic screening, assessing cytotoxicity.[13]

A well-rounded drug discovery campaign may employ both biochemical and cell-based assays. For instance, initial hits from our hypothetical TR-FRET screen could be validated in a cell-based assay that measures the inhibition of a downstream signaling event.

Experimental Protocols

Protocol 1: TR-FRET Kinase Assay
  • Compound Plating: Serially dilute N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide and control compounds in DMSO. Using an automated liquid handler, dispense 100 nL of each compound solution into a 384-well low-volume microplate.

  • Kinase Addition: Add 5 µL of a solution containing the kinase to each well.

  • Reaction Initiation: Add 5 µL of a solution containing the biotinylated substrate and ATP to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Reading: Incubate for an additional 60 minutes and read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.

Protocol 2: Cell-Based Reporter Gene Assay (for Hit Confirmation)
  • Cell Seeding: Seed a stable cell line expressing a luciferase reporter gene under the control of a promoter responsive to the kinase signaling pathway into a 384-well white, opaque microplate.

  • Compound Addition: Add serial dilutions of hit compounds from the primary screen to the wells.

  • Incubation: Incubate the cells for 18-24 hours.

  • Lysis and Luminescence Reading: Add a luciferase substrate and measure the luminescent signal using a plate reader.

Conclusion

The reproducibility of high-throughput screening results is a critical determinant of the success of a drug discovery program. By implementing rigorous assay validation, controlling experimental variables, and employing robust statistical analysis, researchers can have high confidence in their screening data. While we have used the hypothetical case of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide to illustrate these principles, the concepts discussed are broadly applicable to any HTS campaign. A commitment to scientific integrity and a thorough understanding of the factors that influence reproducibility are essential for navigating the complex path from a screening hit to a viable therapeutic.

References

  • Assay Development for High-Throughput Screening: Best Practices - Technology Networks. (2026, March 25). Retrieved from [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC. (n.d.). Retrieved from [Link]

  • How Do You Validate an Assay for High-Throughput Screening? - BellBrook Labs. (2026, March 3). Retrieved from [Link]

  • Step-by-Step: Developing an Assay from Concept to HTS Campaign - BellBrook Labs. (2026, February 26). Retrieved from [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen. (2015, June 3). Retrieved from [Link]

  • Process validation and screen reproducibility in high-throughput screening - PubMed. (2009, January 15). Retrieved from [Link]

  • Statistical practice in high-throughput screening data analysis - F - L. (2006, February 7). Retrieved from [Link]

  • High-Throughput Screening Data Analysis - Basicmedical Key. (2016, July 22). Retrieved from [Link]

  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (2025, November 13). Retrieved from [Link]

  • Statistical analysis of systematic errors in high-throughput screening - PubMed. (2005, September 15). Retrieved from [Link]

  • Measuring reproducibility of high-throughput experiments - UC Berkeley Statistics Department. (n.d.). Retrieved from [Link]

  • Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. (n.d.). Retrieved from [Link]

  • Data analysis approaches in high throughput screening. (2014, April 8). Retrieved from [Link]

  • What factors can affect the reproducibility of analytical results? - Dr.Oracle. (2025, November 13). Retrieved from [Link]

  • Factors associated with accuracy of rapid HIV test performance in the Eastern Cape, South Africa. (2025, February 28). Retrieved from [Link]

  • 4 Factors Affecting Data Reproducibility - Kosheeka. (2020, May 6). Retrieved from [Link]

  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Retrieved from [Link]

  • Factors affecting test reproducibility among laboratories - PubMed. (2021, June 15). Retrieved from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (n.d.). Retrieved from [Link]

  • Design, Synthesis, Toxicity Estimation and Molecular Docking Studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine as Antitubercular Agents - PMC. (n.d.). Retrieved from [Link]

  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC. (n.d.). Retrieved from [Link]

  • N-Arylsulfonylation of 2-(Furan-2-yl)- and 2-(Furan-2-ylmethyl)anilines - ResearchGate. (2026, February 23). Retrieved from [Link]

  • N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors - PubMed. (1985, February). Retrieved from [Link]

  • (PDF) High-throughput screening technologies for drug discovery - ResearchGate. (n.d.). Retrieved from [Link]

  • High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview - Journal of Applied Pharmaceutical Science. (2011, June 3). Retrieved from [Link]

  • Cell-based assays in high-throughput mode (HTS) - BioTechnologia. (n.d.). Retrieved from [Link]

  • Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens - PMC. (2025, June 17). Retrieved from [Link]

Sources

Validation

benchmarking N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide binding kinetics using SPR

Title: Benchmarking Small Molecule Binding Kinetics: SPR vs. BLI and ITC for N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide As a Senior Application Scientist, I frequently encounter the challenge of benchmarking low-mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Small Molecule Binding Kinetics: SPR vs. BLI and ITC for N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide

As a Senior Application Scientist, I frequently encounter the challenge of benchmarking low-molecular-weight compounds during hit-to-lead optimization. Sulfonamide derivatives, such as N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide (MW < 300 Da), are classic pharmacophores often evaluated as metalloenzyme inhibitors, particularly targeting Carbonic Anhydrase ()[1].

Characterizing the binding kinetics of such small molecules requires a platform with exquisite sensitivity. In this guide, we will objectively benchmark Surface Plasmon Resonance (SPR) against alternative label-free technologies—Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC)—and provide a field-proven, self-validating experimental protocol for SPR.

The Mechanistic Challenge of Small Molecule Kinetics

The core challenge in label-free optical biosensing is the inherently low mass change upon binding. Optical techniques rely on mass accumulation at the sensor surface. If a ~30 kDa target protein is immobilized, the mass ratio of the target to a ~251 Da sulfonamide analyte is roughly 120:1.

To establish a self-validating system, we must look beyond single-point steady-state affinity ( KD​ ) and evaluate the transient states of binding—the association rate ( ka​ ) and dissociation rate ( kd​ ). The causality here is simple: two compounds can possess the exact same KD​ but exhibit vastly different in vivo efficacies due to differing residence times ( 1/kd​ ). Therefore, selecting a platform capable of resolving rapid kinetic transitions is critical.

Platform Comparison: SPR vs. BLI vs. ITC

When benchmarking N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide, researchers typically evaluate three primary label-free platforms:

  • SPR (e.g., Biacore, Carterra): The gold standard for small molecule kinetics. SPR utilizes evanescent wave detection to measure refractive index changes within ~300 nm of the gold surface. Its high signal-to-noise ratio allows for the precise determination of ka​ and kd​ for low-molecular-weight compounds ()[2].

  • BLI (e.g., Octet): Measures interference patterns of white light reflected from two surfaces. While BLI is highly advantageous for high-throughput screening in crude matrices due to its fluidics-free, dip-and-read format ()[3], its sensitivity drops significantly for molecules <300 Da. This often restricts BLI analysis to steady-state affinity rather than high-resolution kinetics ()[4].

  • ITC (e.g., MicroCal): The thermodynamic gold standard. ITC measures the heat released or absorbed ( ΔH ) during binding in solution, eliminating the need for immobilization. However, because it operates at equilibrium, it cannot resolve kinetic rate constants ()[5],[6].

Table 1: Quantitative Comparison of Label-Free Platforms for Small Molecule Benchmarking
ParameterSPR (Surface Plasmon Resonance)BLI (Bio-Layer Interferometry)ITC (Isothermal Titration Calorimetry)
Primary Output Kinetics ( ka​ , kd​ ), Affinity ( KD​ )Affinity ( KD​ ), limited kineticsThermodynamics ( ΔH , ΔS ), Affinity ( KD​ )
Sensitivity (MW Limit) Excellent (<100 Da)Moderate (~300 Da practical limit)N/A (Mass-independent)
Throughput Medium to HighVery High (Dip-and-read)Low
Sample Consumption Low (Microfluidics)Low (Non-destructive)High (Milligram scale)
Matrix Tolerance Low (Requires purified samples)High (Tolerates crude lysates)Medium

Logical Workflow & Decision Matrix

To ensure data integrity, we utilize SPR as the primary kinetic profiler, while reserving BLI for orthogonal high-throughput screening of analogs, and ITC for thermodynamic validation of lead candidates.

Benchmarking_Logic cluster_platforms Label-Free Platform Selection cluster_spr_workflow SPR Experimental Workflow Compound N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide (Small Molecule, MW < 300 Da) SPR SPR (Surface Plasmon Resonance) High Sensitivity for Low MW Outputs: ka, kd, KD Compound->SPR Primary Choice BLI BLI (Bio-Layer Interferometry) High Throughput, Lower Sensitivity Outputs: KD (steady-state) Compound->BLI Orthogonal Screen ITC ITC (Isothermal Titration Calorimetry) Gold Standard Thermodynamics Outputs: ΔH, ΔS, KD Compound->ITC Thermodynamic Validation Immob 1. Target Immobilization Amine Coupling (~3000 RU) SPR->Immob Protocol Execution Solvent 2. Solvent Correction DMSO Calibration (4.5-5.5%) Immob->Solvent Titration 3. Kinetic Titration Multi-Cycle Kinetics (MCK) Solvent->Titration Analysis 4. Data Fitting 1:1 Langmuir Model Titration->Analysis

Figure 1: Logical relationship of platform selection and the corresponding SPR experimental workflow.

Experimental Protocol: SPR Benchmarking Workflow

Every protocol described here operates as a self-validating system. By incorporating double-referencing and rigorous solvent correction, we mathematically uncouple bulk refractive index artifacts from true binding events.

Step 1: Target Immobilization (Amine Coupling)
  • Procedure: Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the target enzyme (e.g., Carbonic Anhydrase) diluted in 10 mM Sodium Acetate (pH 4.5) until the desired immobilization level is reached. Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Causality & Expert Insight: For a ~251 Da analyte binding to a ~30 kDa target, we aim for an immobilization level ( Rligand​ ) of ~3000 Response Units (RU). This achieves a theoretical maximum response ( Rmax​ ) of ~25 RU. This specific threshold ensures the signal is easily detectable above baseline noise (~1 RU) without inducing Mass Transport Limitations (MTL) that would artificially skew the association rate.

Step 2: Solvent Correction (DMSO Calibration)
  • Procedure: Prepare a solvent correction curve consisting of 8 buffer solutions ranging from 4.5% to 5.5% DMSO. Inject these across both the reference and active flow cells before the analyte titration.

  • Causality & Expert Insight: Small molecules like N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide are hydrophobic and require 5% DMSO for aqueous solubility. DMSO has a massive refractive index. Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample creates a bulk shift that easily eclipses the tiny mass-based binding signal. The calibration curve mathematically maps and subtracts these bulk shifts.

Step 3: Multi-Cycle Kinetics (MCK) Titration
  • Procedure: Prepare a 5-point, 3-fold dilution series of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide (e.g., 0.1 µM to 8.1 µM) in the running buffer (matched exactly to 5.0% DMSO). Inject from lowest to highest concentration at a high flow rate (50 µL/min) for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Causality & Expert Insight: A high flow rate minimizes the unstirred boundary layer at the sensor surface, further preventing mass transport limitations and ensuring that the observed ka​ is strictly reaction-limited.

Step 4: Double Referencing & Data Fitting
  • Procedure: Subtract the signal of the reference channel (activated and blocked without protein) from the active channel. Next, subtract the signal of a blank buffer injection (0 µM analyte). Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

  • Causality & Expert Insight: This double-referencing technique is the ultimate self-validation step. It eliminates systematic noise, thermal drift, and non-specific binding, isolating the pure kinetic interaction of the sulfonamide derivative.

Conclusion

While BLI offers unmatched throughput for biologics and ITC provides the gold standard for thermodynamic profiling, SPR remains the premier choice for benchmarking the binding kinetics of low-molecular-weight compounds like N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide. By strictly adhering to solvent correction and double-referencing protocols, researchers can generate highly trustworthy, artifact-free kinetic rate constants that reliably drive lead optimization campaigns.

References

  • Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. Viruses (NIH PMC). [Link]

  • Label-free determination of protein-ligand binding constants using mass spectrometry and validation using surface plasmon resonance and isothermal titration calorimetry. Journal of Molecular Recognition.[Link]

  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Sartorius. [Link]

  • Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better. IA Analysis. [Link]

  • An update on anticancer drug development and delivery targeting carbonic anhydrase IX. PeerJ.[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not as an afterthought, but as a critical extension of the experimental workflow. We must engineer our disposal pathways to be as rigorous as our synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not as an afterthought, but as a critical extension of the experimental workflow. We must engineer our disposal pathways to be as rigorous as our synthetic pathways.

The compound N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide presents a highly specific dual-hazard profile. It combines the acute physical instability of a furan ring with the chronic environmental persistence of a sulfonamide. Standard disposal templates are insufficient here; managing this material requires a deep understanding of its molecular behavior to prevent laboratory accidents and ecological contamination.

Below is the definitive, self-validating operational guide for the safe handling, logistical routing, and final destruction of this compound.

The Causality of Disposal: Understanding the Chemical Risk Profile

To safely dispose of a complex molecule, we must first understand why it necessitates specialized protocols. The disposal logistics for N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide are dictated by two distinct structural moieties:

  • The Furan Moiety (Acute Physical Hazard): Furan derivatives are highly volatile, extremely flammable, and prone to auto-oxidation upon exposure to air and light. This oxidation leads to the formation of shock-sensitive, explosive peroxides[1]. Consequently, waste cannot be stored indefinitely and must be actively managed to prevent detonation during transport.

  • The Sulfonamide Moiety (Chronic Environmental Hazard): Sulfonamides are notoriously recalcitrant to biological degradation. If introduced into standard municipal wastewater systems, they do not break down; instead, they can transform into persistent compounds that cause severe soil and groundwater contamination[2]. The EPA strictly prohibits the drain disposal of such complex organic pairings[3].

Quantitative Safety Data & Logistics

Effective waste management relies on precise operational parameters. The tables below summarize the critical data required for safe handling and segregation.

Table 1: Physicochemical Hazards & Disposal Implications

Structural FeaturePrimary HazardOperational ImplicationDisposal Requirement
Furan Ring Peroxide formation, FlammabilityStore under inert gas (Ar/N₂); refrigerate waste < 4°C[4].Limit Satellite Accumulation Area (SAA) storage time.
Sulfonamide Group Environmental persistenceZero drain disposal; secondary containment required.High-temperature incineration[5].
Phenylmethane High LipophilicityPenetrates standard lab gloves rapidly.Double-gloving with laminate film[1].

Table 2: Required Personal Protective Equipment (PPE) for Waste Handling

Body PartRequired PPECausality / Best Practice
Hands Double gloves (Inner: Nitrile, Outer: Laminate film)Furan derivatives penetrate standard nitrile rapidly. Gloves must be changed immediately upon contamination[1].
Eyes/Face NIOSH-approved goggles + Face shieldProtects against splashes and potential peroxide detonation during waste consolidation[1].
Body Flame-resistant lab coatMitigates severe fire risk from the furan moiety's high flammability[1].

Visualizing the Operational Workflow

Understanding the logistical flow of waste from generation to destruction is critical for compliance and safety. The following decision tree outlines the validated routing for this specific chemical waste.

DisposalWorkflow Start Waste Generation: N-(furan-2-ylmethyl)-1- phenylmethanesulfonamide CheckState Is waste mixed with oxidizers or acids? Start->CheckState Segregate Segregate immediately. Do NOT mix. CheckState->Segregate Yes Package Collect in amber glass. Inert with Argon/N2. CheckState->Package No Segregate->Package Label Label: Hazardous Waste (Toxic, Peroxide Former) Package->Label Store Store in Flammable Cabinet < 4°C, Max 6 months Label->Store Incinerate Final Disposal: High-Temp Incineration Store->Incinerate

Operational workflow for the safe segregation, storage, and disposal of furan-sulfonamide waste.

Step-by-Step Disposal Protocol

This protocol must be executed meticulously to ensure a self-validating safety loop at every step of the waste lifecycle.

Phase 1: Point-of-Generation Segregation
  • Isolate the Waste Stream: Never mix N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide waste with strong oxidizers, acids, or heavy metals. Segregation prevents exothermic reactions and accelerated peroxide formation.

  • Select the Container: Use amber glass bottles to prevent UV-catalyzed degradation. Do not use standard polyethylene (PE) jugs, as furan vapors can permeate certain plastics.

  • Inert the Headspace: Before sealing the waste container, gently purge the headspace with an inert gas (Argon or Nitrogen). This displaces oxygen and halts the auto-oxidation cascade that forms explosive peroxides.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Labeling: Attach a completed Hazardous Waste label immediately upon adding the first drop of waste to the container[4]. The label must explicitly state: "Hazardous Waste: Toxic, Flammable, Peroxide Former."

  • Temperature Control: Store the waste container in a designated, explosion-proof flammable cabinet. Refrigerating the waste below 4°C is highly recommended to slow degradation kinetics and pressure buildup[4].

  • Time Limits: Meticulously mark the bottle with the date it was first opened/used. Furan-containing waste must be disposed of well within one year—ideally within 6 months—to prevent dangerous peroxide accumulation[4].

Phase 3: Final Disposal Routing
  • Hazmat Coordination: Transfer the waste to your institution's Environmental Health and Safety (EHS) department. They will route it to a licensed hazardous waste facility.

  • Destruction Method: The only acceptable disposal procedure for this complex molecule is high-temperature incineration (>1000°C)[5]. This ensures the complete cleavage of the S-N and C-S bonds, while specialized flue gas scrubbers prevent atmospheric contamination by sulfur oxides (SOx) or nitrogen oxides (NOx)[5].

Emergency Spill Response Methodology

In the event of a spill during waste consolidation, standard cleanup procedures are dangerous. Follow this validated response matrix:

  • Evacuate and Ventilate: Immediately clear the area and maximize fume hood ventilation. Furan vapors are heavier than air, will pool in low areas, and present a severe inhalation hazard[6].

  • Eliminate Ignition Sources: Turn off all nearby electrical equipment to prevent static discharge or sparks, which could ignite the highly flammable vapors[6].

  • Don Advanced PPE: Put on a chemical-resistant suit, face shield, and a respirator equipped with an organic vapor cartridge (Type A)[7].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Never use combustible materials like paper towels or sawdust, as they can ignite.[7]

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a secondary hazardous waste container. Double-bag all contaminated dry materials using sealable transparent bags[4].

  • Decontamination: Wash the affected surface with a strong soap and water solution, collecting all rinsate as hazardous waste[4].

Mechanistic Validation of Destruction

Why do we insist on high-temperature incineration? The diagram below maps the thermal destruction pathway, proving mechanistically why standard disposal (like landfilling or drain disposal) fails to neutralize the threat.

ThermalDestruction Compound N-(furan-2-ylmethyl)-1- phenylmethanesulfonamide Incinerator High-Temp Incineration (>1000°C + Scrubbers) Compound->Incinerator FuranBreakdown Furan Ring Cleavage (Prevents Peroxides) Incinerator->FuranBreakdown SulfonamideBreakdown S-N Bond Cleavage (Prevents Persistence) Incinerator->SulfonamideBreakdown Emissions CO2, H2O, N2 Scrubbed SOx FuranBreakdown->Emissions SulfonamideBreakdown->Emissions

Mechanistic pathway of high-temperature incineration ensuring complete destruction of API waste.

References

  • Standard Operating Procedure for the use of Furan Western Carolina University (WCU)[Link]

  • Hazardous Waste and Disposal Considerations American Chemical Society (ACS)[Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances U.S. Environmental Protection Agency (EPA)[Link]

  • Safety Data Sheet: Furan-d4 Chemos GmbH & Co. KG[Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides U.S. Environmental Protection Agency (EPA)[Link]

Sources

Handling

Personal protective equipment for handling N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide

Comprehensive Safety and Handling Guide for N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance chec...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance checklist, but as a mechanistic exercise in risk mitigation. N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide is a structurally complex, specialized research chemical featuring two distinct reactive moieties: a furan-2-ylmethyl (furfuryl) group and a phenylmethanesulfonamide (benzylsulfonamide) backbone. Because empirical toxicological data on this specific novel entity may be limited, we must design our Personal Protective Equipment (PPE) and operational protocols based on the established hazard profiles of its constituent functional groups[1][2].

Mechanistic Hazard Assessment

To establish a self-validating safety protocol, we must first understand the causality of the chemical hazards:

  • The Sulfonamide Backbone: Sulfonamides are well-documented sensitizers. Inhalation of sulfonamide dust or repeated dermal exposure can trigger severe hypersensitivity reactions (sulfa allergies) and allergic dermatitis[2]. The primary operational goal is the absolute containment of particulate matter.

  • The Furfuryl Moiety: Furfurylamine derivatives are established irritants. They possess a high affinity for mucosal membranes and can cause severe skin irritation and serious eye damage[1]. If aerosolized as a fine powder, the furfuryl component rapidly dissolves in ocular and respiratory fluids, causing immediate localized toxicity.

Engineering Controls & PPE Selection (The Causality of Protection)

We do not select PPE arbitrarily; every layer of defense is chosen to counteract a specific mechanism of exposure.

  • Primary Engineering Control: All handling, weighing, and transfer must occur within a certified chemical fume hood or a localized powder-weighing enclosure. Causality: This prevents the aerosolization of sensitizing sulfonamide dust into the general laboratory breathing zone[3].

  • Hand Protection: Nitrile gloves are mandatory. Causality: We strictly prohibit the use of powdered latex gloves. The powder in latex gloves acts as a mechanical carrier for chemical dust, driving it into the skin's pores and exacerbating the risk of a dual-allergic response (latex and sulfonamide)[2].

  • Eye Protection: Tight-fitting chemical safety goggles are required. Causality: Standard safety glasses with side shields are insufficient. Goggles create a seal that prevents airborne micro-dust from bypassing the lenses and dissolving in ocular fluid, which is critical given the furfuryl group's mucosal reactivity[1].

  • Respiratory Protection: If the material must be handled outside of a fume hood (e.g., during a spill response), a NIOSH-approved N95 or P100 particulate respirator is required to block the inhalation of sensitizing particulates[2].

Quantitative PPE Specifications

The following table summarizes the required safety parameters and the mechanistic rationale for handling this compound:

Protection CategorySpecification / MaterialMinimum StandardRationale / Causality
Gloves Non-powdered Nitrile4 mil thickness, EN 374Prevents dermal sensitization; avoids powder-carrier effect.
Eye Wear Tight-fitting GogglesANSI Z87.1 / EN 166Seals out airborne furfuryl-containing micro-dust.
Body Flame-resistant Lab Coat100% Cotton or NomexPrevents electrostatic discharge which could ignite organic dust.
Respirator N95 or P100 ParticulateNIOSH-approvedFilters >95% of airborne sensitizing sulfonamide particles.
Ventilation Chemical Fume Hood80-100 fpm face velocityPrimary containment of aerosolized powders.

Operational Protocol: Step-by-Step Handling and Weighing

This protocol is designed as a self-validating system: each step verifies the success of the previous one to ensure absolute containment.

Step 1: Pre-Operation Verification

  • Verify the fume hood is operational by checking the magnehelic gauge or airflow monitor.

  • Don the required PPE: lab coat, tight-fitting goggles, and double-layer nitrile gloves.

  • Validation: Ensure the inner glove is tucked under the lab coat cuff, and the outer glove is pulled over the cuff to create a continuous dermal barrier.

Step 2: Static Mitigation and Equipment Prep

  • Place an anti-static weighing boat and a micro-spatula inside the hood.

  • Wipe the exterior of the chemical container with a dry, lint-free wipe to remove any static charge before opening.

Step 3: Transfer and Weighing

  • Open the container only when it is fully inside the fume hood, at least 6 inches behind the sash.

  • Use the micro-spatula to transfer the solid. Move slowly to minimize the generation of airborne dust.

  • Validation: If you observe visible dust clouds, your transfer speed is too fast. Stop, allow the dust to settle, and proceed with slower, deliberate movements.

Step 4: Sealing and Decontamination

  • Seal the weighing boat or transfer the material into a sealable reaction vessel before removing it from the hood.

  • Tightly cap the stock container.

  • Wipe down the spatula and the hood surface with a damp wipe (water/ethanol mix) to capture any invisible residue.

Spill Response and Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited, as it will aerosolize the sensitizing sulfonamide dust[2].

  • Evacuate and Assess: If the spill occurs outside the hood, immediately step back and allow the dust to settle. Don a P100 respirator.

  • Wet-Wipe Method: Carefully cover the spilled powder with absorbent paper towels. Gently apply a solvent (such as ethanol or a 10% bleach solution) over the towels to wet the powder and prevent aerosolization.

  • Collection: Scoop the wet material using a non-sparking tool and place it into a designated hazardous waste container.

  • Disposal: Label the container as "Hazardous Waste: Sulfur/Nitrogen-containing Organic Solid." Dispose of it through your institution's regulated chemical waste stream in accordance with local environmental regulations[3].

Process Visualization

G A 1. Pre-Operation: Don PPE & Verify Hood B 2. Transfer & Weighing: Minimize Dust Generation A->B C 3. Reaction Assembly: Sealed Vessel B->C D Spill Detected? C->D E Decontamination: Wet-Wipe Method D->E Yes F Standard Disposal: Sulfur/Nitrogen Waste D->F No E->F

Safe Handling and Decontamination Workflow for Sulfonamide Derivatives.

References

Sources

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